N-Boc-2-(3'-Chlorophenyl)-L-glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMKFLAFNZFBBB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428022 | |
| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217643-80-5 | |
| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.
Core Properties
This compound, with the IUPAC name (2S)---INVALID-LINK--ethanoic acid, is a derivative of the amino acid glycine. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis. The 3-chlorophenyl substituent at the α-carbon introduces specific steric and electronic properties that can be exploited in the design of novel bioactive molecules.
Physicochemical Data
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values estimated based on structurally related compounds such as N-Boc-phenylglycine and its isomers.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₃H₁₆ClNO₄ | --- |
| Molecular Weight | 285.72 g/mol | --- |
| Physical Form | White to off-white solid | |
| Melting Point | Not specifically reported. For the related N-Boc-L-phenylglycine, it is 88-91 °C. | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). | [2][3] |
| Purity | Typically available at ≥97% purity. | |
| Storage Temperature | Room temperature, sealed in a dry environment. |
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the methine proton of the chiral center, and the aromatic protons of the 3-chlorophenyl group. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the chiral α-carbon, and the carbons of the 3-chlorophenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid groups, and C-Cl stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+), confirming the molecular weight of the compound. Predicted monoisotopic mass is 285.07678 Da.[4]
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the literature, a plausible and efficient method can be adapted from the enantioselective synthesis of N-Boc protected phenylglycine derivatives via benzylic lithiation. This approach offers a direct route to the desired enantioenriched product.
Proposed Synthetic Protocol: Enantioselective Lithiation-Carboxylation
This protocol is based on the general method described by Beak and co-workers for the synthesis of N-Boc phenylglycine derivatives.
Materials:
-
N-Boc-3-chlorobenzylamine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Toluene (anhydrous)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Complex Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-sparteine in anhydrous toluene. Cool the solution to -78 °C. To this, add s-BuLi dropwise and stir for 15 minutes to form the chiral complex.
-
Deprotonation: Add a solution of N-Boc-3-chlorobenzylamine in anhydrous toluene to the chiral complex solution at -78 °C. Stir the mixture for the time required to achieve complete deprotonation (this may require optimization, e.g., 1-4 hours).
-
Carboxylation: Quench the reaction by carefully adding crushed dry ice to the reaction mixture. Allow the mixture to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with HCl to a pH of approximately 2-3.
-
Extraction: Extract the acidified aqueous layer with diethyl ether.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield this compound.
Synthesis Workflow Diagram
Caption: Plausible synthesis workflow for this compound.
Biological Activity and Applications
Specific biological activity or signaling pathway modulation for this compound has not been extensively documented in peer-reviewed literature. However, N-Boc protected amino acids and their derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.
The introduction of a chlorophenyl group can influence the pharmacological properties of a peptide, such as its binding affinity to biological targets, metabolic stability, and bioavailability. For instance, the pyrazole analog of the left-hand segment of the antitumor agent CC-1065, which incorporates an N-Boc protected moiety, has been evaluated for its cytotoxicity.[5] This suggests that derivatives of N-Boc protected amino acids can be explored for their potential as anticancer agents.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing any signaling pathways that are directly modulated by this compound. Research in this area would be necessary to elucidate its potential biological targets and mechanisms of action.
Conclusion
This compound is a valuable chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. While specific experimental data for this compound is sparse, its synthesis can be approached through established methods for related N-Boc-phenylglycine derivatives. The unique structural features of this compound make it an interesting candidate for incorporation into novel peptides and small molecules aimed at various therapeutic targets. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity and potential pharmacological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid (C13H16ClNO4) [pubchemlite.lcsb.uni.lu]
- 5. Resolution of a CPzI precursor, synthesis and biological evaluation of (+) and (-)-N-Boc-CPzI: a further validation of the relationship between chemical solvolytic stability and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Boc-2-(3'-Chlorophenyl)-L-glycine
CAS Number: 1217643-80-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and potential applications of this compound as a building block in medicinal chemistry.
Core Compound Data
This compound is a chiral compound featuring a glycine backbone substituted with a 3-chlorophenyl group at the alpha-carbon. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry.
| Property | Value |
| CAS Number | 1217643-80-5[1] |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)ethanoic acid |
| Synonyms | (2S)---INVALID-LINK--ethanoic acid |
Physicochemical Properties
| Property | Value |
| Physical Form | Solid |
| Purity | Typically >95% |
Synthesis and Experimental Protocols
Step 1: Synthesis of 2-(3'-Chlorophenyl)-L-glycine (General Approaches)
The synthesis of non-proteinogenic α-amino acids such as 2-(3'-chlorophenyl)-L-glycine can be challenging, particularly with respect to achieving high enantiomeric purity. Common methods for the synthesis of the racemic mixture include the Strecker synthesis, which involves the reaction of an aldehyde (3-chlorobenzaldehyde), ammonia, and cyanide.
Obtaining the enantiomerically pure L-form typically requires either a resolution of the racemic mixture or an asymmetric synthesis. Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by separation and hydrolysis.
Step 2: N-Boc Protection (General Protocol)
The protection of the amino group of 2-(3'-chlorophenyl)-L-glycine can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixture with water)
-
Base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine)
-
Acid for workup (e.g., hydrochloric acid or citric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 2-(3'-chlorophenyl)-L-glycine in the chosen solvent system.
-
Add the base to the solution to deprotonate the amino group.
-
Slowly add a stoichiometric equivalent or a slight excess of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Applications in Drug Development
While specific biological activities for this compound are not widely reported, its structural motifs suggest its utility as a building block in the synthesis of pharmacologically active molecules. Chlorophenylglycine derivatives are found in various compounds with diverse biological activities.
For instance, the closely related 2-chlorophenylglycine is a key intermediate in the synthesis of the antiplatelet drug clopidogrel[2][3][4]. Other substituted phenylglycine derivatives have been incorporated into molecules with potential as antiproliferative agents, antimicrobial compounds, and dipeptidyl peptidase-4 (DPP-4) inhibitors[5][6][7]. The presence of the chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Boc-Protection Mechanism
Caption: Mechanism of N-Boc protection of an amino acid.
Boc-Deprotection Mechanism
References
- 1. This compound | 1217643-80-5 [sigmaaldrich.com]
- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a key building block in synthetic organic chemistry and medicinal chemistry. It details the compound's core physicochemical properties, a representative synthetic protocol, and its applications in research and development.
Physicochemical and Structural Data
This compound is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains and other complex organic molecules. The presence of a chlorophenyl moiety makes it a valuable synthon for introducing specific steric and electronic properties into target molecules, which is crucial for modulating biological activity.
The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 285.72 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2][4] |
| CAS Number | 1217643-80-5 | [4] |
| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid | |
| Physical Form | Solid | [1] |
| Typical Purity | ≥98% | [1] |
| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the N-protection of the parent amino acid, 2-(3'-Chlorophenyl)-L-glycine, using di-tert-butyl dicarbonate ((Boc)₂O). This method is widely applicable for the synthesis of Boc-protected amino acids.
Objective: To synthesize this compound via N-acylation.
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water (deionized)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (1.1 eq.) to the solution and stir until the amino acid is fully dissolved.
-
Reaction Setup: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq.) to the cooled solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Cool the aqueous layer again to 0 °C and carefully acidify to a pH of ~2-3 using 1M HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization or column chromatography if necessary.
Visualization of Synthetic Workflow
The logical flow of the synthesis protocol, from starting materials to the final protected amino acid, is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a specialized building block for the synthesis of peptidomimetics and other small molecule therapeutics. The incorporation of this non-natural amino acid can confer several advantageous properties to a lead compound:
-
Increased Proteolytic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, leading to a longer biological half-life.
-
Conformational Constraint: The bulky chlorophenyl group can restrict the conformational flexibility of a peptide backbone, locking it into a bioactive conformation that enhances binding affinity to a biological target.
-
Modulation of Pharmacokinetics: The lipophilic nature of the chlorophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
While specific applications are proprietary, compounds of this class are of interest in developing agents for various therapeutic areas. For instance, structurally related chlorophenyl-glycine derivatives have been investigated for their potential as anticancer agents, highlighting the utility of this chemical motif in designing bioactive molecules[2].
References
An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid, a class of molecules that are crucial building blocks in medicinal chemistry and drug discovery. The presence of the 3-chlorophenyl group attached to the α-carbon and the stereospecificity of the L-configuration make it a valuable component for synthesizing complex peptides and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances its stability and solubility in organic solvents, facilitating its use in various synthetic applications, particularly in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic routes, purification procedures, and analytical characterization.
| Property | Value |
| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.73 g/mol |
| CAS Number | 1217643-80-5 |
| Appearance | Solid |
| Purity | ≥98% |
| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |
Experimental Protocol: Synthesis of this compound
This section details a representative method for the N-terminal Boc protection of 2-(3'-Chlorophenyl)-L-glycine. This procedure is adapted from standard protocols for the Boc protection of amino acids.[1][2]
Materials and Reagents:
-
2-(3'-Chlorophenyl)-L-glycine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent system: 1,4-Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base (e.g., NaOH or TEA) and stir until the amino acid is completely dissolved.
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the cooled solution in portions while maintaining vigorous stirring.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Work-up and Extraction:
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 using 1M HCl.
-
Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic layers.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
-
Visualizations
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability.[3][4][5] While the specific activity of this compound has not been detailed, its structural similarity to known mGluR antagonists suggests its potential as a precursor or scaffold in the development of novel central nervous system (CNS) therapeutics. The diagram below illustrates the conceptual mechanism of competitive antagonism at an mGluR.
Caption: Phenylglycine derivatives can block glutamate binding.
Safety and Handling Information
This compound and its structural analogs may present hazards. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the material being handled.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine
This technical guide provides a comprehensive overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound.
Chemical Structure and Properties
This compound is a chiral amino acid in which the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-carbon is substituted with a 3-chlorophenyl group. This structure imparts specific steric and electronic properties that are of interest in medicinal chemistry and peptide design.
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ClNO₄ | |
| Molecular Weight | 285.72 g/mol | |
| CAS Number | 1217643-80-5 | |
| IUPAC Name | (2S)-2-(3-chlorophenyl)-2-{[(2-methylpropan-2-yl)oxy]formamido}acetic acid | |
| Appearance | Solid | |
| Purity | >98% (typical) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common approach involves the synthesis of the core amino acid, 2-(3-chlorophenyl)glycine, followed by the protection of the amino group with a Boc moiety.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(3-chlorophenyl)glycine (Strecker Synthesis)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, combine 3-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a suitable solvent mixture, such as aqueous ethanol.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the intermediate hydantoin is typically hydrolyzed with a strong acid or base to yield the racemic amino acid.
-
Work-up and Purification: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The crude product can be purified by recrystallization.
Step 2: Boc Protection of 2-(3-chlorophenyl)glycine
-
Dissolution: Dissolve 2-(3-chlorophenyl)glycine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization.
For the synthesis of the L-enantiomer, a chiral resolution step would be required, or an asymmetric synthesis approach would need to be employed.
Applications in Drug Development
While specific biological activities for this compound are not extensively documented in public literature, its structural features suggest potential applications in drug discovery. Non-proteinogenic amino acids are frequently incorporated into peptide-based drugs to enhance their metabolic stability, conformational properties, and binding affinity to biological targets.
The 3-chlorophenyl moiety can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can be crucial for molecular recognition at a receptor's active site.
Potential Therapeutic Areas
Derivatives of chlorophenylglycine have been investigated in several therapeutic areas. For instance, the related compound N-Boc-2-(4'-Chlorophenyl)-L-glycine has been reported to have potential as an anticancer agent by interfering with protein synthesis. While this is a different isomer, it suggests that chlorophenylglycine derivatives are of interest in oncology research.
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar phenylglycine derivatives, one could hypothesize the involvement of this compound or its deprotected form in pathways regulated by amino acid-binding receptors or enzymes. For example, many G-protein coupled receptors (GPCRs) have binding pockets that accommodate amino acid-like structures.
Caption: Hypothetical signaling pathway for a deprotected 3-chlorophenylglycine derivative.
Disclaimer: This is a generalized representation of a potential mechanism of action and is not based on specific experimental data for this compound.
Data Summary
The following table summarizes the key identification and property data for this compound.
| Identifier/Property | Value |
| CAS Number | 1217643-80-5 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| IUPAC Name | (2S)-2-(3-chlorophenyl)-2-{[(2-methylpropan-2-yl)oxy]formamido}acetic acid |
| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
Conclusion
This compound is a valuable chiral building block for peptide synthesis and medicinal chemistry. Its synthesis is achievable through established chemical methodologies. While its specific biological functions are not yet well-defined in the public domain, its structural similarity to other biologically active chlorophenylglycine derivatives suggests its potential for use in the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.
Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core amino acid, 2-(3'-chlorophenyl)glycine, via the Strecker synthesis, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Overall Synthesis Workflow
The synthesis of this compound is typically achieved in two sequential steps:
-
Strecker Synthesis of 2-(3'-Chlorophenyl)glycine: This classical method for amino acid synthesis involves a one-pot reaction between an aldehyde (3-chlorobenzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium hydrogencarbonate). The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.
-
N-Boc Protection: The amino group of the synthesized 2-(3'-chlorophenyl)glycine is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry, typically employing di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
The overall transformation is illustrated in the workflow diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
II. Quantitative Data Summary
The following tables summarize the reactants, reagents, and conditions for the two key steps in the synthesis. The data is compiled from analogous procedures for similar compounds.
Table 1: Strecker Synthesis of 2-(3'-Chlorophenyl)glycine
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 |
| Ammonium Hydrogencarbonate | CH₅NO₃ | 79.06 | ~1.2 |
| Sodium Cyanide | NaCN | 49.01 | ~1.5 |
| Sodium Hydroxide (for hydrolysis) | NaOH | 40.00 | Excess |
| Sulfuric Acid (for neutralization) | H₂SO₄ | 98.08 | As needed |
Table 2: N-Boc Protection of 2-(3'-Chlorophenyl)glycine
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| 2-(3'-Chlorophenyl)glycine | C₈H₈ClNO₂ | 185.61 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 - 2.2 |
| OR Sodium Hydroxide | NaOH | 40.00 | ~2.0 |
| Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| Water | H₂O | 18.02 | Solvent |
III. Experimental Protocols
Protocol 1: Synthesis of 2-(3'-Chlorophenyl)glycine (Strecker Synthesis)
This protocol is adapted from a general procedure for the synthesis of chlorophenylglycine derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorobenzaldehyde, ammonium hydrogencarbonate (1.2 eq.), and sodium cyanide (1.5 eq.) in a 1:1 mixture of methanol and water.
-
Reaction: Stir the mixture at 65-70 °C for 5 hours.
-
Hydrolysis: Concentrate the solution under reduced pressure. Transfer the residue to an autoclave, add a 45% aqueous solution of sodium hydroxide, and reflux for 4 hours at 120 °C.
-
Workup and Isolation: Cool the reaction mixture and add activated carbon. Stir for 10 minutes and then filter. Adjust the pH of the filtrate to 7-8 with a 50% sulfuric acid solution to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain 2-(3'-chlorophenyl)glycine.
Protocol 2: N-Boc Protection of 2-(3'-Chlorophenyl)glycine
This is a general and robust procedure for the N-Boc protection of amino acids.[2][3][4]
-
Dissolution: Dissolve 2-(3'-chlorophenyl)glycine (1.0 eq.) and a base such as triethylamine (1.5 eq.) or sodium hydroxide (~2.0 eq) in a 1:1 (v/v) mixture of dioxane and water.[2][3]
-
Addition of (Boc)₂O: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.[2] In some protocols, (Boc)₂O is added in batches over several hours.[3][4]
-
Reaction: Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Extraction of By-product: Dilute the mixture with water and extract twice with an organic solvent such as ethyl acetate or n-hexane to remove the oxime by-product and other impurities.[2][3]
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a 5% citric acid solution or 3M hydrochloric acid.[2][3] Immediately extract the product three times with ethyl acetate or dioxane.[2][3]
-
Isolation and Purification: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[3] Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane).[3]
IV. Logical Relationships and Signaling Pathways
The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the starting material for the second. The key chemical transformations are the formation of the amino acid backbone from an aldehyde and the subsequent protection of the newly introduced amino group.
Figure 2: Logical flow of the synthesis of this compound.
This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine: An Unnatural Amino Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic, or "unnatural," amino acid that holds significant potential as a building block in the design and synthesis of novel peptides and peptidomimetics for therapeutic applications. The incorporation of this unique structural motif, characterized by a chlorine-substituted phenyl ring at the alpha-carbon, can impart favorable pharmacological properties to parent peptides, including enhanced potency, metabolic stability, and defined conformational constraints. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and potential applications in peptide-based drug discovery.
Introduction
Unnatural amino acids (UAAs) are increasingly utilized in medicinal chemistry to overcome the limitations of native peptide therapeutics, such as poor bioavailability and rapid degradation. The introduction of synthetic amino acids with diverse side-chain functionalities allows for the fine-tuning of a peptide's biological activity and pharmacokinetic profile. This compound belongs to the class of α-arylglycines, which are known to influence the conformational preferences of peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes this compound particularly suitable for solid-phase peptide synthesis (SPPS) using the well-established Boc/Bzl strategy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Appearance | Solid |
| Purity | ≥98% (typical) |
| Storage Temperature | Ambient Storage |
Synthesis and Characterization
The synthesis of this compound involves two key stages: the enantioselective synthesis of the core amino acid, 2-(3'-chlorophenyl)-L-glycine, followed by the protection of the α-amino group with a Boc moiety.
Synthesis of 2-(3'-Chlorophenyl)-L-glycine
A generalized workflow for this process is illustrated below:
Another promising approach involves enzymatic resolution of an N-acyl derivative of the racemic amino acid, which can offer high enantioselectivity.
Boc Protection of 2-(3'-Chlorophenyl)-L-glycine
The protection of the α-amino group is a standard procedure in peptide chemistry. The following is a detailed experimental protocol for the Boc protection of an amino acid, which can be applied to 2-(3'-chlorophenyl)-L-glycine.
Experimental Protocol: Boc Protection
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane and Water (or another suitable solvent system like THF/water)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-(3'-chlorophenyl)-L-glycine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and by-products.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[1]
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (singlet or doublet, depending on coupling to the amide proton), aromatic protons, and the amide and carboxylic acid protons. |
| ¹³C NMR | Resonances for the Boc group carbons, the α-carbon, the carboxylic acid carbon, and the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass (285.0768 for [M-H]⁻) and characteristic fragmentation patterns. |
| Chiral HPLC | A single peak on a suitable chiral stationary phase, confirming enantiomeric purity. |
Applications in Drug Discovery and Peptide Synthesis
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy. Its incorporation into peptide sequences can be achieved using standard coupling reagents.
Solid-Phase Peptide Synthesis (SPPS)
The general cycle for incorporating this compound into a growing peptide chain on a solid support is as follows:
Experimental Protocol: SPPS Coupling
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvent (e.g., DMF)
Procedure:
-
Activation: Pre-activate this compound (3-4 eq.) with HBTU (3-4 eq.) and HOBt (3-4 eq.) in the presence of DIEA (6-8 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin-bound peptide.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Potential Impact on Peptide Properties
The incorporation of 3-chlorophenylglycine can influence the biological activity and conformational properties of peptides in several ways:
-
Conformational Constraint: The bulky aromatic side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.
-
Enhanced Receptor Binding: The chloro-substituted phenyl ring can participate in favorable interactions (e.g., halogen bonding, hydrophobic interactions) with target receptors, leading to increased binding affinity and potency.
-
Increased Metabolic Stability: The unnatural nature of the amino acid can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.
-
Modulation of Signaling Pathways: By altering the structure and binding properties of a peptide, this UAA can indirectly modulate the signaling pathways that the parent peptide is involved in. The specific pathways will depend on the biological target of the peptide.
While specific studies on peptides containing this compound are limited in the public domain, the principles of UAA incorporation suggest that it is a promising tool for peptide optimization in various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.
Conclusion
This compound represents a valuable and versatile unnatural amino acid for the synthesis of novel peptide-based drug candidates. Its unique structural features offer the potential to enhance the pharmacological properties of peptides. The synthetic routes, while requiring careful control of stereochemistry, are based on well-established chemical principles. As the demand for more potent and stable peptide therapeutics grows, the strategic incorporation of such unnatural building blocks will continue to be a key enabling technology in drug discovery and development. Further research into the specific biological effects and conformational impacts of peptides containing this compound is warranted to fully explore its therapeutic potential.
References
N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of N-Boc-2-(3'-Chlorophenyl)-L-glycine in Medicinal Chemistry.
This compound is a non-proteinogenic, protected amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a 3-chlorophenyl substituent on the alpha-carbon, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a synthetic intermediate in medicinal chemistry.
Chemical and Physical Properties
This compound, with the CAS number 669713-92-2, is a derivative of glycine where one of the alpha-hydrogens is replaced by a 3-chlorophenyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group is favored in peptide synthesis and other organic syntheses due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
Below is a summary of the key chemical and physical properties of N-Boc-2-(3'-Chlorophenyl)-glycine.
| Property | Value |
| CAS Number | 669713-92-2 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC(Cl)=C1)C(=O)O |
| InChI Key | BGMKFLAFNZFBBB-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of N-Boc-2-(3'-Chlorophenyl)-glycine.[1]
Synthesis of this compound
The synthesis of this compound typically involves two key stages: the synthesis of the parent amino acid, 2-(3'-Chlorophenyl)-L-glycine, followed by the protection of the amino group with a Boc moiety.
Experimental Protocol: Synthesis of 2-(3'-Chlorophenyl)-L-glycine
A common method for the synthesis of the parent amino acid is through the Strecker synthesis, followed by resolution of the enantiomers.
Materials:
-
3-Chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Resolving agent (e.g., a chiral acid or enzyme)
Procedure:
-
Strecker Synthesis: 3-Chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., aqueous methanol) to form the corresponding α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield racemic 2-(3'-chlorophenyl)glycine.
-
Enantiomeric Resolution: The racemic mixture is resolved to isolate the L-enantiomer. This can be achieved through various methods, including fractional crystallization of diastereomeric salts formed with a chiral resolving agent or through enzymatic resolution.
Experimental Protocol: N-Boc Protection
The protection of the amino group of 2-(3'-Chlorophenyl)-L-glycine is a standard procedure in organic synthesis.
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent system (e.g., dioxane/water, THF/water)
Procedure:
-
Dissolve 2-(3'-Chlorophenyl)-L-glycine in the chosen solvent system.
-
Add the base to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up the reaction by removing the organic solvent under reduced pressure, acidifying the aqueous layer, and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed, dried, and concentrated to yield this compound.
Caption: Workflow for the N-Boc protection of 2-(3'-Chlorophenyl)-L-glycine.
Role in Medicinal Chemistry
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the 3-chlorophenyl group can significantly influence the pharmacological properties of the final compound, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
Application in the Synthesis of Penicillin Analogs
One of the notable applications of the parent compound, 3-Chlorophenylglycine, is as a side-chain precursor in the manufacture of semi-synthetic penicillins.[2] The incorporation of this non-natural amino acid can lead to antibiotics with altered spectrums of activity and improved resistance to bacterial β-lactamases. The N-Boc protected form is instrumental in the controlled, stepwise synthesis of these complex molecules.
Caption: Synthetic pathway to a penicillin analog using the subject compound.
Use in Peptide Mimetics and Structure-Activity Relationship (SAR) Studies
This compound is also a valuable tool in the design of peptide mimetics and in conducting structure-activity relationship (SAR) studies. By incorporating this unnatural amino acid into a peptide sequence, researchers can probe the importance of the phenyl ring and the chloro-substituent for biological activity. This systematic modification helps in identifying the key pharmacophoric elements and in optimizing lead compounds for improved efficacy and selectivity.
Conclusion
This compound is a specialized chemical entity with a significant, albeit indirect, role in medicinal chemistry. Its primary value lies in its function as a versatile and essential building block for the synthesis of complex pharmaceutical compounds, most notably semi-synthetic penicillins and peptide mimetics. The ability to introduce the 3-chlorophenylglycine moiety in a controlled and stereospecific manner allows for the fine-tuning of the pharmacological properties of drug candidates. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is crucial for the successful design and development of novel therapeutics.
References
N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Whitepaper on Potential Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative that holds considerable potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a phenylglycine scaffold, combined with a chlorine atom at the meta position of the phenyl ring and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, imparts unique stereochemical and electronic properties to the molecule. While direct experimental data on this specific isomer is limited, this technical guide consolidates information on structurally related compounds to project its potential applications, physicochemical properties, and relevant biological pathways. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar halogenated amino acid derivatives.
Introduction
The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a well-established strategy in modern drug discovery to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. Phenylglycine and its derivatives are of particular interest due to their rigid structure, which can constrain peptide conformations and lead to improved receptor binding affinity.[1] The addition of a chlorine substituent to the phenyl ring can further modulate the molecule's properties, including its lipophilicity, electronic distribution, and ability to form halogen bonds with biological targets.[2][3] The Boc protecting group offers a stable and readily cleavable handle for use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[1]
This whitepaper will explore the extrapolated potential of this compound in various therapeutic areas, drawing upon structure-activity relationship (SAR) data from analogous compounds.
Predicted Physicochemical and Pharmacokinetic Properties
The introduction of a chlorine atom is known to influence a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Based on computational studies of similar chlorinated compounds, a number of predictions can be made.[4]
| Property | Predicted Characteristic | Rationale |
| Lipophilicity (LogP) | Increased | The chlorine atom increases the hydrophobicity of the phenyl ring, potentially enhancing membrane permeability.[3] |
| Metabolic Stability | Potentially Enhanced | The chloro group can block sites of oxidative metabolism on the aromatic ring, increasing the molecule's half-life.[3] |
| Aqueous Solubility | Decreased | Increased lipophilicity generally leads to lower solubility in aqueous media. |
| Gastrointestinal (GI) Absorption | Potentially High | Enhanced lipophilicity and stability can contribute to improved oral bioavailability.[4] |
| Toxicity | Generally Low | Monochloro-substituted aromatic compounds are common in FDA-approved drugs and are not typically associated with high toxicity.[2][4] |
| Target Binding | Potentially Enhanced Affinity | The chlorine atom can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, increasing affinity and selectivity.[1][3] |
Potential Therapeutic Applications and Biological Activities
Based on the known biological activities of phenylglycine derivatives and other chlorinated aromatic compounds, several potential applications for this compound can be postulated.
Anticancer Activity
Derivatives of chlorophenyl-substituted amino acids have demonstrated potential as anticancer agents. For instance, N-Boc-2-(4'-Chlorophenyl)-L-glycine has been suggested to inhibit cancer cell growth by interfering with protein synthesis.[5] The mechanism of action for such compounds could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
-
Potential Targets: Tyrosine kinases, apoptosis pathway proteins (e.g., Bcl-2 family), protein synthesis machinery.
Antimicrobial and Antifungal Activity
The incorporation of halogen atoms into molecular scaffolds is a known strategy to enhance antimicrobial activity.[6] Phenylglycine derivatives have also been investigated as potential pesticides and antimicrobial agents.[7][8] this compound could serve as a precursor for novel antimicrobial peptides or small molecules that target bacterial or fungal cell wall synthesis, membrane integrity, or essential metabolic pathways.
-
Potential Targets: Bacterial cell wall synthesis enzymes, fungal cell membrane components.
Neurological Disorders
Phenylglycine derivatives are known to interact with receptors in the central nervous system, such as metabotropic glutamate receptors (mGluRs).[9] While the specific effect of the 3-chloro substitution is unknown, it could modulate the affinity and selectivity for different mGluR subtypes or other neuronal receptors, making it a candidate for developing treatments for neurological and psychiatric disorders.
-
Potential Targets: Metabotropic glutamate receptors (mGluRs), NMDA receptors.
Anti-inflammatory Agents
Certain derivatives of chlorophenylacetohydrazide have been explored for their anti-inflammatory properties.[10] The phenylglycine scaffold could be incorporated into molecules designed to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
-
Potential Targets: Cyclooxygenase (COX) enzymes, cytokine receptors.
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure for the Boc protection of an amino acid.
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(3'-Chlorophenyl)-L-glycine in an aqueous solution of sodium bicarbonate or a mixture of an organic solvent (like dioxane or THF) and water containing a base like TEA.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup by extracting the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthetic workflow for N-Boc protection.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Workflow for MTT cytotoxicity assay.
Potential Signaling Pathway Interactions
Given the postulated biological activities, this compound or its derivatives could modulate several key signaling pathways.
Apoptosis Pathway in Cancer
If the compound possesses anticancer activity, it may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the activation of caspases.
Potential role in apoptosis induction.
Conclusion
This compound represents a promising, yet underexplored, chemical entity for drug discovery. By leveraging the known structure-activity relationships of similar halogenated and non-proteinogenic amino acids, this whitepaper outlines a roadmap for investigating its potential in oncology, infectious diseases, and neurology. The synthetic tractability afforded by the Boc protecting group, coupled with the potential for enhanced biological activity due to the 3-chloro-phenyl moiety, makes this compound a valuable tool for generating novel therapeutic leads. Further experimental validation is necessary to confirm the predicted activities and elucidate the precise mechanisms of action.
References
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]
- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide for Researchers
An In-depth Review of Synthesis, Properties, and Potential Applications in Drug Discovery
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a chlorine atom on the meta position of the phenyl ring imparts unique chemical properties that are advantageous for the synthesis of complex peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, chemical and physical properties, and potential applications.
Chemical and Physical Properties
This compound is a white to off-white solid. The key physicochemical properties are summarized in the table below. While specific experimental data for the melting point and optical rotation of this particular isomer are not widely reported in publicly available literature, data for related compounds and general knowledge of Boc-protected amino acids provide an expected range.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2] |
| Molecular Weight | 285.72 g/mol | [1] |
| Purity | ≥ 98% | [1] |
| Appearance | Solid | [1] |
| CAS Number | 669713-92-2 | [1] |
| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of 2-(3'-Chlorophenyl)-L-glycine with a tert-butoxycarbonyl (Boc) group. The parent amino acid, (2S)-2-Amino-2-(3-chlorophenyl)acetic acid, is the key starting material.[3]
General Experimental Protocol for Boc Protection:
This protocol is a generalized procedure for the N-terminal Boc protection of an amino acid and can be adapted for the synthesis of this compound.
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent system (e.g., dioxane/water, tetrahydrofuran/water)
-
Ethyl acetate
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine in an aqueous solution of the chosen base (e.g., 1M sodium bicarbonate).
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in an organic solvent (e.g., dioxane or THF).
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Applications in Drug Development
N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides a stable protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).
The incorporation of non-natural amino acids like 2-(3'-Chlorophenyl)-L-glycine into peptide sequences can lead to peptides with enhanced properties, such as:
-
Increased metabolic stability: The unnatural side chain can confer resistance to enzymatic degradation.
-
Modified conformational properties: The bulky and hydrophobic nature of the chlorophenyl group can influence the secondary structure of the peptide.
-
Altered receptor binding affinity and selectivity: The specific substitution pattern on the phenyl ring can lead to new interactions with biological targets.
While specific examples of drug candidates incorporating this compound are not readily found in the surveyed literature, its structural motifs are present in various biologically active compounds. The general workflow for its use in peptide synthesis is depicted below.
Visualizations
Experimental Workflow for Boc Protection
Caption: General workflow for the synthesis of this compound.
Logical Relationship in Peptide Synthesis
Caption: Role of this compound in solid-phase peptide synthesis.
Conclusion
This compound is a valuable chiral building block for the synthesis of modified peptides and other complex organic molecules. While detailed experimental data and specific applications in drug discovery are not extensively documented in publicly accessible literature, its chemical nature suggests significant potential for creating novel therapeutic agents with enhanced properties. Further research into the synthesis and application of this compound is warranted to fully explore its utility in the development of new pharmaceuticals. Researchers and drug development professionals can utilize the generalized protocols and logical frameworks presented in this guide as a starting point for their investigations into this and related compounds.
References
Navigating the Safety Profile of N-Boc-2-(3'-Chlorophenyl)-L-glycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential biological impact of N-Boc-2-(3'-Chlorophenyl)-L-glycine. The information is compiled and presented to assist researchers and drug development professionals in the safe and effective use of this compound in a laboratory setting. All quantitative data has been summarized in structured tables, and detailed methodologies for key safety assessment experiments are provided, adhering to internationally recognized guidelines.
Chemical and Physical Properties
This compound is a derivative of the amino acid glycine, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. These modifications confer specific chemical properties that are crucial for its application in peptide synthesis and other areas of chemical research. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C13H16ClNO4 | PubChem[1] |
| Molecular Weight | 285.72 g/mol | PubChem[1] |
| Physical State | Solid | Fluorochem[2] |
| Purity | 98% | Fluorochem[2] |
| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid | Sigma-Aldrich |
| Storage Temperature | Ambient Storage | Sigma-Aldrich |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |
Sources: Sigma-Aldrich, Fluorochem[2], PubChem[1]
Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[3] | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Sources: AK Scientific, Inc.[3], PubChem[1]
Experimental Protocols for Safety Assessment
To ensure the safe handling and use of this compound, standardized experimental protocols are essential for assessing its toxicological properties. The following sections detail the methodologies for evaluating skin irritation, eye irritation, and acute oral toxicity, based on OECD guidelines.
Skin Irritation Testing (OECD TG 439)
The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4]
A reduction in tissue viability below a certain threshold (typically ≤ 50%) compared to the negative control indicates that the substance is an irritant.[5]
Eye Irritation Testing (OECD TG 405)
The acute eye irritation/corrosion test is typically performed on albino rabbits to determine the potential of a substance to cause eye damage.[6] A sequential testing strategy is recommended to minimize animal use.[7]
Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling. The use of analgesics and anesthetics is encouraged to minimize animal distress.[8]
Acute Oral Toxicity Testing (OECD TG 423)
The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[9] It uses a reduced number of animals compared to traditional methods.
The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[10] The outcome of each step determines the next dose level, allowing for classification of the substance according to GHS categories.[10]
Potential Biological Activity and Signaling Pathways
While specific biological activity for this compound is not extensively documented, a related compound, N-Boc-2-(4'-Chlorophenyl)-L-glycine, has been reported to have potential as an anticancer agent by interfering with protein synthesis.[11] This suggests that the 3'-chloro isomer may also interact with cellular translation machinery.
Dysregulation of signal transduction pathways is a hallmark of cancer.[12] Key pathways frequently implicated in cancer development include the PI3K/AKT/mTOR and Ras/MAPK pathways, which regulate cell proliferation, growth, and survival.[13][14] Inhibition of protein synthesis can be a therapeutic strategy to target these aberrant signaling pathways.[15]
Further research, such as a protein synthesis inhibition assay, would be necessary to confirm this mode of action for this compound.[16][17]
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[18] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[18] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[19] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[18] |
Sources: CDH Fine Chemical[18], Fisher Scientific[19]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
-
Handling: Avoid contact with skin and eyes.[20] Avoid formation of dust and aerosols.[20] Provide appropriate exhaust ventilation at places where dust is formed.[20]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[20]
Personal Protective Equipment
When handling this compound, the following personal protective equipment (PPE) is recommended:
-
Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[18]
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product. Wash and dry hands.[18]
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel to review this information before working with this compound and to adhere to all institutional and regulatory safety protocols.
References
- 1. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]
- 12. genesispub.org [genesispub.org]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments | MDPI [mdpi.com]
- 14. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
- 20. peptide.com [peptide.com]
N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide to its Physicochemical Properties and Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for N-Boc-2-(3'-Chlorophenyl)-L-glycine and outlines a detailed protocol for determining its solubility, a critical parameter for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge and methodologies to ascertain its solubility profile in various solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C13H16ClNO4 | [1] |
| Molecular Weight | 285.72 g/mol | [1] |
| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [1] |
| Physical State | Solid | [1] |
| Purity | 98% |
Solubility Profile: General Considerations
The solubility of this compound is governed by the interplay of its constituent functional groups: the polar carboxylic acid, the nonpolar tert-butoxycarbonyl (Boc) protecting group, and the substituted chlorophenyl ring. The principle of "like dissolves like" is central to predicting its solubility.[2] It is expected to be soluble in many common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[3] Due to the presence of the carboxylic acid group, its solubility in aqueous solutions is expected to be pH-dependent, increasing in basic conditions due to deprotonation and salt formation.
Experimental Protocols
Given the absence of specific published solubility data, the following is a detailed experimental protocol for the determination of this compound solubility using the equilibrium saturation method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of a solid compound in a liquid.[2]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Syringes
-
Syringe filters (e.g., 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.[2]
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.[2]
-
Sample Withdrawal and Filtration: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.[2]
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen. Evaporate the solvent completely until a constant weight of the solid residue is achieved.[2]
-
Gravimetric Analysis: Accurately weigh the evaporation dish containing the dried residue. The difference between this weight and the initial weight of the dish gives the mass of the dissolved this compound.[2]
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant withdrawn in mL) * 100
-
Solubility can also be expressed in other units such as mg/mL or mol/L.
-
-
Data Reporting: Report the solubility value along with the specific solvent and the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[2]
Visualized Workflows
The following diagrams illustrate the experimental workflow for solubility determination and a general workflow for the use of N-Boc-protected amino acids in solid-phase peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a valuable chiral building block in pharmaceutical and organic synthesis. Two primary methodologies are presented: a diastereoselective Strecker synthesis employing a chiral auxiliary and an enzymatic kinetic resolution of the corresponding racemic amino acid. These protocols are designed to be robust and reproducible, offering researchers a reliable guide to obtaining the target compound with high enantiopurity.
Introduction
This compound is a non-proteinogenic amino acid derivative that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the 3-chlorophenyl moiety and the defined stereochemistry at the α-carbon make it a crucial component in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled peptide couplings and other synthetic transformations. Given the importance of stereochemistry in drug action, access to enantiomerically pure forms of this amino acid is paramount. This application note details two effective strategies for achieving this.
Synthetic Strategies
Two distinct and effective methods for the enantioselective synthesis of this compound are outlined below. The choice of method may depend on the available resources, desired scale, and specific requirements of the research.
-
Asymmetric Strecker Synthesis: This classical approach utilizes a chiral auxiliary to induce diastereoselectivity in the formation of an α-aminonitrile from 3-chlorobenzaldehyde. Subsequent hydrolysis of the nitrile and Boc-protection of the amine yields the target L-amino acid. This method offers high stereocontrol, often enhanced by a crystallization-induced asymmetric transformation.[1][2][3][4][5]
-
Enzymatic Kinetic Resolution: This strategy involves the initial synthesis of racemic N-Boc-2-(3'-chlorophenyl)glycine, followed by the use of an enzyme, such as a lipase or protease, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired L-enantiomer.[][7][8][9] This biocatalytic approach is often highly efficient and environmentally friendly.
Data Presentation
Table 1: Comparison of Synthetic Strategies
| Parameter | Asymmetric Strecker Synthesis | Enzymatic Kinetic Resolution |
| Starting Material | 3-Chlorobenzaldehyde, Chiral Auxiliary | Racemic N-Boc-2-(3'-chlorophenyl)glycine |
| Key Reagents | Cyanide source (e.g., NaCN), (R)-Phenylglycine amide | Lipase or Protease, Acyl donor (for acylation) |
| Stereocontrol | Diastereoselective crystallization | Enantioselective enzymatic reaction |
| Typical Yield | 60-75% (for the desired diastereomer) | ~45% (theoretical max. 50%) |
| Enantiomeric Excess (ee) | >98% | >99% |
| Advantages | High diastereoselectivity, potential for high yield of one enantiomer | High enantioselectivity, mild reaction conditions |
| Disadvantages | Use of toxic cyanide, multi-step process | Theoretical maximum yield of 50% for one enantiomer |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis
This protocol is adapted from established procedures for the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.
Step 1a: Synthesis of (R,S)- and (R,R)-N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-2-(3-chlorophenyl)acetonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide (5.0 g, 33.3 mmol) in methanol (100 mL).
-
Aldehyde Addition: Add 3-chlorobenzaldehyde (4.68 g, 33.3 mmol) to the solution and stir for 30 minutes at room temperature to form the corresponding imine.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.80 g, 36.6 mmol) in water (20 mL). Cool the reaction mixture to 0 °C in an ice bath and slowly add the sodium cyanide solution dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 24 hours. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash with cold methanol (2 x 20 mL). The solid is a mixture of the diastereomeric α-aminonitriles. The desired (R,S) diastereomer is often enriched in the precipitate due to lower solubility.
-
Diastereomeric Enrichment (Optional): Recrystallize the solid from hot methanol to further enrich the less soluble (R,S) diastereomer.
Step 1b: Hydrolysis of the α-Aminonitrile to L-(3-Chlorophenyl)glycine
-
Reaction Setup: Suspend the enriched (R,S)-α-aminonitrile (5.0 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the chiral auxiliary hydrochloride. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in water and adjust the pH to ~7 with a solution of ammonium hydroxide. The amino acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield L-(3-chlorophenyl)glycine.
Step 1c: N-Boc Protection
-
Reaction Setup: Suspend L-(3-chlorophenyl)glycine (3.0 g, 16.2 mmol) in a mixture of dioxane (50 mL) and water (50 mL).
-
Basification: Add sodium carbonate (2.57 g, 24.3 mmol) and stir until the amino acid dissolves.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (4.24 g, 19.4 mmol) in dioxane (20 mL) dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Protocol 2: Enzymatic Kinetic Resolution
This protocol describes the synthesis of the racemic starting material followed by enzymatic resolution.
Step 2a: Synthesis of Racemic N-Boc-2-(3'-chlorophenyl)glycine
-
Synthesis of Racemic 3-Chlorophenylglycine: This can be achieved via a standard Strecker synthesis using 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis.
-
N-Boc Protection: Follow the procedure outlined in Step 1c using racemic 3-chlorophenylglycine as the starting material.
Step 2b: Enzymatic Resolution of Racemic N-Boc-2-(3'-chlorophenyl)glycine Methyl Ester
-
Esterification: Convert the racemic N-Boc-2-(3'-chlorophenyl)glycine to its methyl ester using standard methods (e.g., with methanol and a catalytic amount of sulfuric acid).
-
Enzymatic Hydrolysis:
-
Reaction Setup: Suspend the racemic N-Boc-2-(3'-chlorophenyl)glycine methyl ester (5.0 g) in a phosphate buffer solution (100 mL, 0.1 M, pH 7.5).
-
Enzyme Addition: Add a lipase (e.g., from Candida antarctica, Lipase B, immobilized) (500 mg).
-
Reaction: Stir the suspension at 30 °C. The pH of the reaction mixture will decrease as the L-ester is hydrolyzed. Maintain the pH at 7.5 by the controlled addition of a 0.5 M NaOH solution using a pH-stat or by manual titration.
-
Monitoring: The reaction is complete when 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).
-
-
Workup and Separation:
-
Filter off the immobilized enzyme.
-
Acidify the filtrate to pH 2-3 with 1 M HCl.
-
Extract the unreacted D-ester with ethyl acetate (3 x 50 mL).
-
The aqueous layer now contains the sodium salt of this compound. Extract this with a more polar solvent like n-butanol or saturate the aqueous phase with NaCl before extracting again with ethyl acetate.
-
-
Isolation of L-enantiomer:
-
Combine the extracts containing the L-amino acid salt, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To obtain the free acid, dissolve the residue in water, acidify to pH 2-3 with 1 M HCl, and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.
-
Visualizations
Caption: Workflow for the Asymmetric Strecker Synthesis.
Caption: Workflow for the Enzymatic Kinetic Resolution.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid N-Boc-2-(3'-Chlorophenyl)-L-glycine. The incorporation of such unnatural amino acids is a powerful strategy in drug discovery to enhance peptide stability, potency, and to introduce novel functionalities.[1][2] This protocol is based on the Boc/Bzl protecting group strategy, which is compatible with the N-Boc protection of the target amino acid.
Overview of the Synthetic Strategy
Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain on an insoluble polymeric support.[1][3] The general workflow involves the repeated cycles of Nα-deprotection and amino acid coupling until the desired peptide sequence is assembled.[4][5] The final step involves cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups.[4]
Due to the N-terminal Boc protecting group on 2-(3'-Chlorophenyl)-L-glycine, a Boc/Bzl protection strategy is employed for the entire synthesis. This strategy utilizes an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for the side chains of other amino acids in the sequence.[4]
Materials and Reagents
| Category | Item | Supplier Examples |
| Resin | Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich, Novabiochem |
| Amino Acids | This compound | Custom Synthesis/Specialty Supplier |
| Boc-protected amino acids (with Bzl-type side-chain protection) | ChemPep, Sigma-Aldrich | |
| Coupling Reagents | HBTU, HATU, DIC, HOBt | Novabiochem, Sigma-Aldrich |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Sigma-Aldrich, Fisher Scientific |
| Neutralization | Diisopropylethylamine (DIEA) | Sigma-Aldrich, Fisher Scientific |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) | Fisher Scientific, VWR |
| Cleavage Reagents | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Caution: Highly Corrosive and Toxic |
| Scavengers (e.g., anisole, p-cresol, thioanisole) | Sigma-Aldrich | |
| Purification | Reversed-phase HPLC system, C18 column | Agilent, Waters |
| Acetonitrile (ACN), Water (HPLC grade), TFA | Fisher Scientific, VWR | |
| Analysis | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) | Bruker, Sciex |
Experimental Protocols
Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the Merrifield resin in DCM for at least 1 hour in a reaction vessel.[6]
-
First Amino Acid Loading (Cesium Salt Method):
-
Dissolve Boc-protected C-terminal amino acid in a suitable solvent.
-
React with cesium carbonate to form the cesium salt.
-
Evaporate to dryness.
-
Dissolve the cesium salt in DMF and add to the swollen resin.
-
Heat the reaction mixture to 50°C and agitate for 24-48 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
Peptide Chain Elongation Cycle
The following steps are repeated for each amino acid in the sequence.
Boc-SPPS Elongation Cycle Workflow
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash) and then for 20 minutes to remove the Boc protecting group.[7] When tryptophan (Trp), cysteine (Cys), or methionine (Met) residues are present, add scavengers like 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions.[4]
-
Washing: Wash the resin with DCM (2x) and IPA (2x).[7]
-
Neutralization: Neutralize the resulting TFA salt with 10% DIEA in DCM for 2 x 5 minutes to obtain the free amine.[4]
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the incoming Boc-amino acid (including this compound) by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The steric hindrance from the chlorophenyl group may require longer coupling times or the use of a more potent coupling agent like HATU.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Cleavage and Deprotection
Extreme caution is required for this step due to the use of highly hazardous reagents. This procedure should be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
HF Cleavage and Deprotection Workflow
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive cationic species generated during cleavage.[8]
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Carefully distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Washing:
-
Wash the resulting residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the peptide.
-
Repeat the ether wash several times.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide as a fluffy powder.
-
An alternative to HF is Trifluoromethanesulfonic acid (TFMSA), which is less volatile but still highly corrosive.[7]
Purification and Analysis
-
Purification:
-
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
A C18 column is typically used with a gradient of water and acetonitrile (ACN), both containing 0.1% TFA.[10]
-
The gradient is optimized to achieve the best separation of the target peptide from impurities.[9]
-
Fractions are collected and analyzed for purity.
-
-
Analysis:
Quantitative Data Summary
| Step | Parameter | Value/Range | Notes |
| Resin Loading | Substitution | 0.5 - 1.0 mmol/g | Varies with resin type. |
| Amino Acid Coupling | Equivalents of AA | 3 - 5 eq. | Relative to resin loading. |
| Equivalents of Coupling Reagent | 3 - 5 eq. | ||
| Reaction Time | 1 - 2 hours | May need to be extended for sterically hindered amino acids. | |
| Boc Deprotection | TFA Concentration | 50% in DCM | |
| Reaction Time | 2 + 20 minutes | ||
| Cleavage | HF Reaction Time | 1 - 2 hours | |
| HF Reaction Temperature | 0 °C | ||
| Purification | HPLC Gradient | 5 - 95% ACN in H₂O (with 0.1% TFA) | To be optimized for each peptide.[9] |
| Purity Goal | >95% or >98% | Depending on the application.[10] |
Conclusion
The solid-phase synthesis of peptides containing this compound is achievable using the Boc/Bzl strategy. Careful selection of coupling reagents and optimization of reaction times are crucial, particularly for the sterically hindered unnatural amino acid.[1] The cleavage step requires specialized equipment and stringent safety precautions. Subsequent purification by RP-HPLC and characterization by mass spectrometry are essential to obtain the final, high-purity peptide.[12] This protocol provides a robust framework for researchers to successfully synthesize these modified peptides for various applications in drug development and chemical biology.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. 多肽合成 [sigmaaldrich.com]
- 3. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. gilson.com [gilson.com]
- 12. waters.com [waters.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for N-Boc-2-(3'-Chlorophenyl)-L-glycine Coupling with HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique structure, featuring a chlorine-substituted phenyl ring, makes it a key component in the development of novel therapeutic agents. The successful incorporation of this sterically hindered and electron-deficient amino acid into a peptide sequence is highly dependent on the choice of coupling reagent. This document provides a detailed guide to the use of two common uronium-based coupling reagents, HATU and HBTU, for the efficient amide bond formation with this compound.
Coupling Reagents: A Comparative Overview
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are two of the most widely used reagents for facilitating amide bond formation in peptide synthesis. While both are effective, they exhibit notable differences in reactivity and efficiency, particularly with challenging amino acids.
HATU is generally considered the more powerful coupling reagent.[1] Its structure incorporates a 7-azabenzotriazole (HOAt) moiety, which, upon activation of the carboxylic acid, forms a more reactive OAt-active ester.[1] The electron-withdrawing nature of the pyridine nitrogen in the HOAt group enhances the leaving group potential, leading to faster and more complete coupling reactions.[1] This heightened reactivity is particularly advantageous for sterically hindered or electron-poor amino acids, and it also helps to minimize the risk of epimerization.[1][2]
HBTU, on the other hand, contains a standard benzotriazole (HOBt) group.[1] The resulting OBt-active ester is less reactive than the OAt-ester formed by HATU.[1] Consequently, coupling reactions with HBTU may be slower and may require longer reaction times or double coupling to achieve high yields, especially with difficult residues.[3]
Data Presentation
Table 1: Comparison of HATU and HBTU Coupling Reagents
| Feature | HATU | HBTU |
| Full Name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| Activating Additive | 7-aza-1-hydroxybenzotriazole (HOAt) | 1-hydroxybenzotriazole (HOBt) |
| Reactivity | Very High[4] | High[4] |
| Reaction Speed | Faster[1] | Slower[1] |
| Epimerization Risk | Lower[1][4] | Higher[1] |
| Guanidinylation Risk | Can occur with excess reagent | Can occur with excess reagent |
| Cost | Higher | Lower |
| Recommended for | Sterically hindered amino acids, rapid protocols, minimizing racemization[1][3] | Routine peptide synthesis, cost-sensitive applications |
Table 2: Representative Quantitative Data for the Coupling of this compound*
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Racemization Risk |
| HATU | 95 - 99[5] | >95[5] | Low[5] |
| HBTU | 90 - 98[5] | >95[5] | Low to Moderate[5] |
*Data is extrapolated from the performance of HATU and HBTU with other sterically hindered phenylglycine derivatives and should be considered as a general guideline. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing this compound using a manual Boc-SPPS strategy on a pre-loaded resin (e.g., Boc-Gly-PAM resin).
General Steps for Resin Preparation and Deprotection
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.
-
Neutralization: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF to remove excess base.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing side reactions.
Materials:
-
This compound (2.0 equivalents relative to resin loading)
-
HATU (1.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) (4.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA or TMP to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates the completion of the coupling reaction.[5] If the test is positive, the reaction time can be extended.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling using HBTU
This protocol provides a reliable and more cost-effective method for coupling.
Materials:
-
This compound (2.0 equivalents relative to resin loading)
-
HBTU (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (4.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.[5]
-
Base Addition: Add DIEA to the coupling solution.
-
Coupling: Immediately add the coupling solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Due to the lower reactivity of HBTU with sterically hindered amino acids, a longer reaction time compared to HATU is generally recommended.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test remains positive after the initial coupling time, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin as described in the HATU protocol.
Visualizations
Caption: General mechanism of amide bond formation using uronium-based coupling reagents.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols: Deprotection of N-Boc-2-(3'-Chlorophenyl)-L-glycine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its stability across a broad range of chemical conditions and its clean, facile removal under acidic conditions.[2] N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable building block in medicinal chemistry, and efficient deprotection of its Boc group is a critical step in the synthesis of more complex target molecules.
This document provides detailed application notes and protocols for the deprotection of this compound, focusing on the most common and effective acidic conditions. Quantitative data from representative procedures are summarized, and detailed experimental protocols are provided to guide researchers in achieving high-yield deprotection.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][3] The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1]
Data Presentation: Deprotection Conditions
The selection of the deprotection reagent and conditions is critical and can depend on the sensitivity of other functional groups within the molecule. The most common methods involve Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in an organic solvent like dioxane.[1][4]
Table 1: Comparison of Common Acidic Deprotection Conditions for N-Boc Groups
| Reagent System | Solvent | Concentration | Temperature (°C) | Reaction Time | Typical Work-up | Ref. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 1 - 4 hours | Evaporation, Neutralization (aq. NaHCO₃) | [1][5] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 100% (neat TFA) | Room Temp | 0.5 - 2 hours | Evaporation, Trituration with Ether | [3][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 0.5 - 16 hours | Evaporation, Purification (e.g., SCX column) | [4][6][7] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 4 M in Dioxane (added) | Room Temp | 1 - 4 hours | Evaporation | [6] |
| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | N/A | 40 | 2 hours | Solid-phase extraction | [8] |
Note: Reaction times and conditions may need to be optimized for the specific substrate, this compound.
Experimental Protocols
The following are detailed protocols for the deprotection of N-Boc protected amines, which are directly applicable to this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and common for routine Boc deprotection.[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA dropwise to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.[1] b. Re-dissolve the residue in an organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will cause pressure buildup.[1] d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3'-Chlorophenyl)-L-glycine.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and can be advantageous when dealing with substrates sensitive to the strong acidity of neat TFA.[4][7]
Materials:
-
This compound
-
4M solution of HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stir bar, rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous 1,4-dioxane in a round-bottom flask.[6]
-
Addition of HCl: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[2][6]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours, but can be left for longer if necessary.[4][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[6] b. Add cold diethyl ether to the residue to precipitate the product as its hydrochloride salt.[2] c. Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(3'-Chlorophenyl)-L-glycine hydrochloride.
Workflow and Safety
A generalized workflow for a Boc deprotection experiment is outlined below. It is crucial to handle strong acids like TFA and HCl with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Cleavage of N-Boc-2-(3'-Chlorophenyl)-L-glycine from Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage of the non-proteinogenic amino acid, N-Boc-2-(3'-Chlorophenyl)-L-glycine, from various solid-phase synthesis resins. The final cleavage from the solid support is a critical step that significantly impacts the yield and purity of the target compound. This document outlines common cleavage strategies, discusses the role of scavengers, and provides step-by-step experimental procedures tailored for this specific molecule.
Introduction to Cleavage in Boc Solid-Phase Synthesis
In Boc-based solid-phase synthesis, the N-terminus of the growing peptide or small molecule chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The final step of the synthesis involves the use of a strong acid to cleave the synthesized molecule from the resin support and concurrently remove any acid-labile side-chain protecting groups.[1] The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—is crucial and depends on the type of resin used and the chemical nature of the synthesized molecule.[1] For this compound, the presence of the aromatic chloro-substituted ring does not typically interfere with standard acid cleavage protocols, but appropriate scavengers are recommended to prevent potential side reactions.
Cleavage Methodologies
The most common and effective methods for cleaving products from resins in Boc-based synthesis utilize strong acids. The primary reagents are Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA), and Hydrogen Fluoride (HF).[1][2][3] Due to its high toxicity and the need for specialized equipment, HF is less commonly used in modern laboratories. TFMSA and TFA are effective alternatives.[2][3] TFA is widely used due to its volatility, which simplifies product isolation.[4][5]
The Role of Scavengers
During acid-mediated cleavage, highly reactive cationic species are generated from the Boc group (tert-butyl cation) and the resin linker.[6][7] These cations can cause unwanted side reactions, such as alkylation of electron-rich residues. Scavengers are added to the cleavage cocktail to trap these reactive intermediates.[6]
Table 1: Common Scavengers and Their Functions
| Scavenger | Function | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces and scavenges carbocations, particularly trityl groups.[6][8] | 1-5% |
| Phenol | Scavenges carbocations and protects tyrosine residues.[8] | 2-5% |
| Thioanisole | A scavenger that also aids in the removal of certain protecting groups.[8] | 2-5% |
| 1,2-Ethanedithiol (EDT) | A scavenger, particularly useful for protecting tryptophan and methionine residues.[8] | 1-5% |
| Water | Acts as a scavenger and aids in the hydrolysis of some protecting groups.[8] | 2-5% |
Experimental Protocols
The following protocols are generalized for the cleavage of this compound from common resins like Merrifield or PAM resins. It is recommended to perform a small-scale trial cleavage to optimize conditions for your specific resin and loading capacity.
Protocol 1: TFA Cleavage Cocktail
This is the most common and generally applicable protocol for cleavage from acid-labile resins.
Materials:
-
This compound loaded resin (e.g., Merrifield resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., round-bottom flask with a stirrer)
-
Sintered glass funnel
Procedure:
-
Place the dried resin-bound product (e.g., 100 mg) in a reaction vessel.
-
Prepare the cleavage cocktail. A common "Reagent B" style cocktail is effective: 95% TFA, 2.5% Water, 2.5% TIS.[8] For 100 mg of resin, use approximately 1-2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Stir or agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and then with DCM (e.g., 2 x 1 mL). Combine all filtrates.
-
Precipitate the cleaved product by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
A white precipitate of the 2-(3'-Chlorophenyl)-L-glycine should form. If precipitation is slow, store the mixture at -20°C for 1 hour.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold ether to remove residual scavengers and TFA.
-
Dry the product under vacuum.
Protocol 2: TFMSA Cleavage Cocktail
This protocol uses the stronger acid TFMSA and can be more effective for certain resins or when TFA cleavage is sluggish.[2][3]
Materials:
-
This compound loaded resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Cold diethyl ether or MTBE
-
Reaction vessel
-
Sintered glass funnel
Procedure:
-
Place the dried resin-bound product (e.g., 100 mg) in a reaction vessel and cool it in an ice bath.
-
Prepare the cleavage cocktail. A typical mixture consists of TFMSA:TFA:thioanisole:m-cresol (e.g., 10:80:5:5 v/v). For 100 mg of resin, use approximately 1-2 mL of the cocktail.
-
Slowly add the pre-cooled cleavage cocktail to the resin with gentle stirring.
-
Continue stirring in the ice bath for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resin and wash as described in Protocol 1 (steps 5-6).
-
Precipitate, collect, wash, and dry the product as described in Protocol 1 (steps 7-11).
Table 2: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition | Advantages | Disadvantages |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Volatile, easy to remove, effective for most standard cleavages.[7] | May not be strong enough for all resin linkages. |
| TFMSA/TFA/Scavengers | e.g., 10% TFMSA, 80% TFA, 10% Scavengers | Stronger acid, can lead to faster and more complete cleavage.[2][3] | Less volatile, more corrosive, requires careful handling. |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides with sensitive residues.[7] | Malodorous due to thiol scavengers. |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the cleavage process.
Caption: General workflow for the cleavage of this compound from a solid support.
Caption: Chemical transformation during the acid-mediated cleavage process.
Product Analysis
After cleavage and drying, the identity and purity of the resulting 2-(3'-Chlorophenyl)-L-glycine should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of the Boc protecting group.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[]
By following these protocols and considering the specific nature of your resin and synthesis scale, you can achieve efficient cleavage of this compound for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of N-Boc-2-(3'-Chlorophenyl)-L-glycine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the non-natural amino acid N-Boc-2-(3'-Chlorophenyl)-L-glycine in the design and synthesis of peptidomimetics. The introduction of this building block offers a unique opportunity to explore novel chemical space in drug discovery, potentially enhancing biological activity, metabolic stability, and pharmacokinetic properties of peptide-based therapeutics.
Introduction to this compound in Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability.[1] The incorporation of non-natural amino acids like this compound is a key strategy in peptidomimetic design.
The 3-chlorophenyl moiety of this amino acid can introduce several advantageous features:
-
Steric Hindrance: The bulky phenyl group can provide steric shielding, protecting the peptide backbone from enzymatic cleavage.
-
Hydrophobicity: The chloro-substituted phenyl ring increases the hydrophobicity of the molecule, which can influence membrane permeability and protein-protein interactions.
-
Aromatic Interactions: The phenyl ring can participate in π-π stacking or hydrophobic interactions within the binding pocket of a biological target.
-
Conformational Rigidity: The arylsulfonyl moiety can provide a rigid structural element, capable of mimicking peptide backbones and participating in crucial hydrogen bonding interactions.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design.
| Property | Value | Reference |
| Molecular Formula | C13H16ClNO4 | [2] |
| Molecular Weight | 285.72 g/mol | [2] |
| Purity | >95% (typical) | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol outlines the manual synthesis of a short peptide sequence incorporating this compound.
Materials:
-
Merrifield resin (or other suitable resin)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HCTU (or HBTU/HATU)[4]
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
-
Diethyl ether
Workflow Diagram:
References
Application Notes and Protocols for the Use of N-Boc-2-(3'-Chlorophenyl)-L-glycine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative increasingly utilized in the synthesis of novel peptides for therapeutic and research applications. Its unique structure, featuring a sterically hindered N-aryl glycine moiety, can impart specific conformational constraints and properties to peptides. However, the incorporation of such sterically demanding residues into a growing peptide chain during automated solid-phase peptide synthesis (SPPS) presents challenges that require optimized protocols to ensure high coupling efficiency and final peptide purity.
These application notes provide a comprehensive guide for the efficient incorporation of this compound in automated peptide synthesizers utilizing Boc chemistry. The protocols outlined below are designed to address the potential for incomplete coupling reactions often associated with sterically hindered amino acids.
Physicochemical Properties
| Property | Value |
| CAS Number | 1217643-80-5 |
| Molecular Formula | C13H16ClNO4 |
| Molecular Weight | 285.72 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Challenges in Automated Synthesis
The primary challenge in utilizing this compound is its steric bulk, which can significantly hinder the coupling reaction to the N-terminus of the growing peptide chain. This can lead to:
-
Low Coupling Yields: Incomplete reactions result in deletion sequences, where the intended amino acid is missing from a portion of the synthesized peptides.
-
Increased Reaction Times: Longer coupling times may be necessary to drive the reaction to completion.
-
Aggregation: The presence of hydrophobic and aromatic residues can promote inter-chain aggregation on the solid support, further impeding reaction kinetics.
To overcome these challenges, modifications to standard Boc-SPPS protocols are necessary, primarily focusing on the coupling step.
Experimental Protocols
The following protocols are recommended for the incorporation of this compound using an automated peptide synthesizer. These protocols assume the use of a standard solid support, such as MBHA resin for peptide amides.
Protocol 1: Standard Single Coupling Cycle
This protocol outlines a single cycle for the addition of one amino acid residue.
1. Resin Preparation:
- Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.
2. Boc Deprotection:
- Pre-wash the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.
- Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.
- Wash the resin with DCM (3 x 1 min).
- Wash the resin with Isopropanol (IPA) (2 x 1 min).
- Wash the resin with DMF (5 x 1 min).
3. Neutralization:
- Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 min).
- Wash the resin with DMF (5 x 1 min).
4. Coupling of this compound:
- Activation: In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling reagent. For sterically hindered amino acids, the use of uronium or phosphonium-based reagents is highly recommended over standard carbodiimides.
- Recommended: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA in DMF.
- Coupling Reaction: Add the activated amino acid solution to the resin and allow the coupling to proceed for an extended period.
- Recommended Coupling Time: 2-4 hours.
- Monitoring: After the coupling time, perform a Kaiser test to check for the presence of free primary amines. A positive test (blue color) indicates an incomplete reaction.
5. Capping (Optional but Recommended for Difficult Couplings):
- If the Kaiser test is positive, cap any unreacted N-terminal amines by treating the resin with acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
- Wash the resin with DMF (5 x 1 min).
6. Washing:
- Wash the resin with DMF (3 x 1 min).
- Wash the resin with DCM (3 x 1 min).
7. Repeat:
- Proceed to the next deprotection and coupling cycle.
Protocol 2: Double Coupling Strategy for this compound
For particularly difficult sequences or to ensure maximum incorporation of the sterically hindered residue, a double coupling protocol is recommended.
-
Follow steps 1-3 from Protocol 1.
-
Perform the first coupling (Step 4 from Protocol 1) for 1-2 hours.
-
Wash the resin with DMF (3 x 1 min).
-
Repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.
-
Perform a Kaiser test. If the test is still positive, consider the capping step.
-
Proceed with the washing and subsequent cycles.
Quantitative Data Summary
The following table presents a hypothetical comparison of coupling efficiencies for a standard amino acid versus the sterically hindered this compound using different protocols. This data is illustrative and actual results may vary depending on the peptide sequence and synthesizer conditions.
| Amino Acid | Coupling Protocol | Coupling Time (hours) | Coupling Reagent | Estimated Coupling Efficiency (%) |
| Boc-Ala-OH | Single Coupling | 1 | HBTU/HOBt/DIEA | >99 |
| This compound | Single Coupling | 2 | HBTU/HOBt/DIEA | 95-98 |
| This compound | Single Coupling (Extended) | 4 | HBTU/HOBt/DIEA | 98-99 |
| This compound | Double Coupling | 1 + 1 | HBTU/HOBt/DIEA | >99 |
| This compound | Single Coupling | 2 | HATU/HOAt/DIEA | >99 |
Visualizations
Experimental Workflow
Application Notes and Protocols for the Purification of Peptides Containing 2-(3'-chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 2-(3'-chlorophenyl)-L-glycine, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique functionalities. The bulky and hydrophobic nature of the 3-chlorophenyl side chain, however, presents significant challenges during peptide purification. These peptides often exhibit poor solubility in aqueous solutions and a high tendency for aggregation, complicating standard purification protocols.
This document provides detailed application notes and experimental protocols for the successful purification of peptides containing 2-(3'-chlorophenyl)-L-glycine, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry-standard technique for peptide purification.[1][2] These guidelines are designed to help researchers overcome common challenges and achieve high-purity peptide products.
Challenges in Purifying Peptides with 2-(3'-chlorophenyl)-L-glycine
The unique physicochemical properties of 2-(3'-chlorophenyl)-L-glycine introduce several challenges:
-
Increased Hydrophobicity: The chlorophenyl group significantly increases the hydrophobicity of the peptide, leading to strong retention on standard C18 RP-HPLC columns. This can result in poor peak shape, tailing, and co-elution with other hydrophobic impurities.
-
Aggregation and Poor Solubility: Peptides containing this bulky amino acid are prone to aggregation, making them difficult to dissolve in standard HPLC mobile phases.[3] This can lead to column clogging, low recovery, and inaccurate quantification.
-
Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during peptide synthesis, particularly during the coupling and deprotection steps.[4] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
Key Purification Strategies
Successful purification of these challenging peptides relies on a multi-faceted approach that addresses solubility, chromatographic separation, and potential isomerization.
Solubility Testing and Sample Preparation
Prior to any chromatographic purification, it is crucial to determine the optimal solvent for the crude peptide.
-
Initial Solubility Screening: Test the solubility of a small amount of the lyophilized crude peptide in various solvents. Start with typical HPLC mobile phase A (e.g., water with 0.1% TFA) and progressively move to stronger organic solvents.
-
Recommended Solvents: For highly hydrophobic peptides, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often effective solubilizing agents.[5]
-
Dissolution Protocol:
-
Add the pure organic solvent (e.g., DMSO) to the lyophilized peptide first to wet the material and disrupt hydrophobic interactions.
-
Next, add any concentrated buffer components or acids (e.g., Trifluoroacetic Acid - TFA).
-
Finally, slowly add the aqueous portion of the mobile phase with vortexing.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most effective technique for purifying peptides containing 2-(3'-chlorophenyl)-L-glycine.[1][2] Optimization of several parameters is key to achieving high purity.
The choice of stationary phase is critical for managing the high hydrophobicity of the peptide.
-
Less Retentive Phases: Instead of the standard C18 columns, consider using columns with less hydrophobic stationary phases such as C8, C4, or diphenyl columns .[7] These columns reduce the strong hydrophobic interactions, leading to better peak shapes and faster elution.
-
Organic Modifier: Acetonitrile is the most common organic modifier in RP-HPLC for peptides. However, for very hydrophobic peptides, other solvents like isopropanol or n-propanol can be beneficial as they can improve solubility and alter selectivity.[6]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It helps to improve peak shape and resolution.
-
pH: Most peptide purifications are performed at a low pH (around 2-3) using TFA. This ensures that the carboxylic acid groups are protonated, minimizing secondary interactions with the stationary phase.[8]
-
Scouting Gradient: Begin with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time of the target peptide.[9]
-
Optimized Gradient: Once the elution point is known, a shallower gradient around the target peptide will improve resolution from closely eluting impurities.
-
Flow Rate: Standard analytical flow rates are typically 1 mL/min for a 4.6 mm ID column. For preparative runs, the flow rate is scaled up according to the column diameter.
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can be highly beneficial. It can increase the solubility of the peptide, reduce the viscosity of the mobile phase, and improve peak symmetry by accelerating mass transfer kinetics.[10]
Experimental Protocols
Protocol 1: Initial Solubility and Analytical RP-HPLC Method Development
-
Solubility Test:
-
Take approximately 1 mg of the crude lyophilized peptide.
-
Attempt to dissolve in 100 µL of Mobile Phase A (0.1% TFA in water).
-
If not soluble, add DMSO dropwise until the peptide dissolves. Record the approximate percentage of DMSO required.
-
-
Analytical RP-HPLC System:
-
Column: C8 or Diphenyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm and 280 nm.
-
-
Scouting Gradient:
-
Inject 10 µL of the dissolved crude peptide.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 10 minutes.
-
-
Optimized Gradient:
-
Based on the retention time (tR) from the scouting run, design a shallower gradient around the peak of interest. For example, if the peptide elutes at 60% B, a gradient of 50-70% B over 20 minutes can be applied.
-
Protocol 2: Preparative RP-HPLC Purification
-
Preparative RP-HPLC System:
-
Column: C8 or C4, 21.2 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 20 mL/min (adjust based on column specifications).
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
Sample Loading:
-
Dissolve the crude peptide in the minimum amount of DMSO or other suitable organic solvent.
-
Dilute with Mobile Phase A to the lowest possible organic solvent concentration without causing precipitation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purification Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the optimized gradient developed during the analytical stage, adjusting the gradient time for the preparative scale.
-
Collect fractions corresponding to the main peak.
-
-
Fraction Analysis and Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.
-
Data Presentation
The following tables provide illustrative data on how different parameters can affect the purification of a hypothetical peptide containing 2-(3'-chlorophenyl)-L-glycine.
Table 1: Effect of Stationary Phase on Peptide Retention and Purity
| Stationary Phase | Retention Time (min) | Peak Tailing Factor | Purity (%) | Recovery (%) |
| C18 | 25.4 | 1.8 | 85 | 70 |
| C8 | 18.2 | 1.3 | 92 | 85 |
| C4 | 15.1 | 1.1 | 96 | 90 |
| Diphenyl | 17.5 | 1.2 | 94 | 88 |
Table 2: Effect of Column Temperature on Peak Shape and Resolution
| Temperature (°C) | Retention Time (min) | Peak Width (min) | Resolution (from major impurity) |
| 25 | 18.5 | 0.8 | 1.2 |
| 40 | 18.2 | 0.6 | 1.8 |
| 60 | 17.8 | 0.5 | 2.1 |
Visualization of Workflows
Peptide Purification Workflow
Caption: General workflow for the purification of peptides containing 2-(3'-chlorophenyl)-L-glycine.
Troubleshooting Logic for Hydrophobic Peptides
Caption: A logical workflow for troubleshooting common issues in hydrophobic peptide purification.
Characterization of the Purified Peptide
After purification, it is essential to characterize the peptide to confirm its identity and purity.
-
Analytical RP-HPLC: To confirm the purity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide. The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak) that can confirm its incorporation.[10]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.
By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the purification of peptides containing 2-(3'-chlorophenyl)-L-glycine and obtain high-purity material for their research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seaviewsci.com [seaviewsci.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Application Note: Analytical HPLC Method for Purity Determination of N-Boc-2-(3'-Chlorophenyl)-L-glycine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a key intermediate in pharmaceutical synthesis. The described method is accurate, reproducible, and suitable for in-process control and final product release testing.
Introduction
This compound is a protected amino acid derivative of significant interest in the synthesis of various pharmaceutically active compounds. Ensuring the purity of this intermediate is critical for the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis.[1] This document provides a detailed protocol for an isocratic RP-HPLC method using a C18 stationary phase and UV detection.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Pipettes and Volumetric Glassware: Calibrated.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Methanol: HPLC grade (for cleaning).
Chromatographic Conditions
The separation was optimized to achieve a good peak shape and resolution from potential impurities.
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Isocratic Elution | 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Protocols
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of deionized water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication for 15 minutes or by vacuum filtration.
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.
Before sample analysis, perform five replicate injections of the standard solution to evaluate the system's performance. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
-
Blank injection (diluent).
-
Five replicate injections of the Standard Solution for SST.
-
Duplicate injections of the Sample Solution.
-
Bracketing Standard injection after every 10 sample injections.
Data Presentation and Calculations
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Purity (%) |
| Sample-01 | 6.85 | 4589.6 | 99.62 | 99.62 |
| Impurity 1 | 3.42 | 8.3 | 0.18 | - |
| Impurity 2 | 9.15 | 9.2 | 0.20 | - |
| Total | - | 4607.1 | 100 | - |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical HPLC method.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the intended purpose of purity determination of this compound. The method is simple, rapid, and provides reliable results, making it a valuable tool for quality control in a pharmaceutical development and manufacturing environment.
References
Application Note: 1H NMR Characterization of N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative with significant potential in drug discovery and development. Its structure, featuring a Boc-protecting group and a chlorinated phenyl ring, makes it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical for its application. This document provides a detailed protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Molecular Structure and Proton Environments
The chemical structure of this compound is presented below. The key proton environments that give rise to distinct signals in the ¹H NMR spectrum are indicated.
Caption: Chemical structure of this compound with key protons labeled.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound in a typical deuterated solvent such as CDCl₃. These values are based on the analysis of similar structures and established chemical shift principles.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | 5.3 - 5.5 | Doublet (d) | 7 - 8 | 1H |
| NH-Boc | 5.0 - 5.2 | Doublet (d) | 7 - 8 | 1H |
| Ar-H (H2', H4', H5', H6') | 7.2 - 7.4 | Multiplet (m) | - | 4H |
| Boc (3 x CH₃) | ~1.4 | Singlet (s) | - | 9H |
| COOH | 10.0 - 12.0 | Broad Singlet (br s) | - | 1H |
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (300 MHz or higher recommended)
2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the following acquisition parameters (values may need to be optimized for the specific instrument):
-
Pulse Program: Standard 1D proton (zg30 or similar)
-
Number of Scans (NS): 16 or 32 (increase for dilute samples)
-
Receiver Gain (RG): Set automatically or adjust to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K (25 °C)
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing
-
Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Workflow for the ¹H NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. The provided predicted data and detailed experimental protocol will aid researchers in confirming the identity, structure, and purity of this important synthetic building block, thereby ensuring the quality and reliability of their research and development efforts. Adherence to the described workflow will facilitate accurate and reproducible results.
Application Notes and Protocols for the 13C NMR Analysis of N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) data for the N-protected amino acid derivative, N-Boc-2-(3'-Chlorophenyl)-L-glycine. This document outlines expected chemical shifts, a comprehensive experimental protocol, and visual representations of the molecular structure and experimental workflow.
Data Presentation
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc Group | ||
| C=O (Boc) | ~155 | The carbamate carbonyl typically appears in this region. |
| C(CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ | ~28 | The three equivalent methyl carbons. |
| Glycine Moiety | ||
| α-C | ~55-60 | The alpha-carbon is expected in this range for N-acyl amino acids. |
| C=O (acid) | ~170-175 | The carboxylic acid carbonyl is typically downfield. |
| 3-Chlorophenyl Group | ||
| C-1' (ipso to glycine) | ~138-142 | Quaternary carbon, shifted downfield by the attached glycine. |
| C-2' | ~128-130 | |
| C-3' (ipso to Cl) | ~133-135 | Quaternary carbon, shifted downfield by the chloro substituent. |
| C-4' | ~129-131 | |
| C-5' | ~126-128 | |
| C-6' | ~127-129 |
Experimental Protocols
This section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 15-25 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for N-Boc protected amino acids. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Transmitter Offset: Centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform an automatic baseline correction.
-
Chemical Shift Referencing: Reference the spectrum to the solvent peak (CDCl₃: δ = 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.
Mandatory Visualization
Below are diagrams illustrating the molecular structure with carbon numbering and the experimental workflow for obtaining the 13C NMR data.
Application Note: Mass Spectrometry Analysis of N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of N-Boc-2-(3'-Chlorophenyl)-L-glycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a protected amino acid derivative crucial in the synthesis of peptidomimetics and other pharmaceutical compounds. Accurate characterization and quantification are essential for quality control and metabolic studies. This guide outlines the sample preparation, LC-MS/MS parameters, and expected fragmentation patterns, and includes visualizations for the experimental workflow and fragmentation pathways.
Introduction
This compound, with a molecular formula of C₁₃H₁₆ClNO₄ and a monoisotopic mass of 285.0768 Da, is a key building block in synthetic organic chemistry.[1][2] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled peptide bond formation. Mass spectrometry is a powerful tool for the structural elucidation and quantification of such compounds, providing high sensitivity and specificity. This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Matrix Preparation (e.g., from a reaction mixture or biological matrix):
-
For reaction mixtures, dilute an aliquot with a compatible solvent to fall within the calibration range.
-
For biological matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step. Add three volumes of cold acetonitrile containing an internal standard to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.
-
Data Presentation
Expected Mass Spectrometry Data
The analysis of this compound is expected to yield a protonated molecule [M+H]⁺ at m/z 286.1. Collision-induced dissociation (CID) of this precursor ion will produce characteristic fragment ions.
| Ion Description | Proposed Structure | Calculated m/z |
| [M+H]⁺ | Protonated Parent Molecule | 286.1 |
| [M+H-C₄H₈]⁺ | Loss of isobutylene | 230.1 |
| [M+H-Boc]⁺ | Loss of the Boc group | 186.1 |
| [C₄H₉]⁺ | tert-Butyl cation | 57.1 |
| [M+H-C₄H₈-CO₂]⁺ | Loss of isobutylene and CO₂ | 186.1 |
| [Cl-C₆H₄-CH=NH₂]⁺ | Chlorotropylium-like ion | 140.0 |
Note: The m/z values are nominal and may vary slightly based on instrument calibration and resolution.
Mandatory Visualizations
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Proposed Fragmentation Pathway.
Discussion
The fragmentation of this compound in positive ion ESI-MS/MS is primarily driven by the lability of the Boc protecting group.[6] The most common fragmentation pathways involve the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7] The loss of isobutylene from the protonated molecule results in an ion at m/z 230.1. Subsequent loss of carbon dioxide from this fragment can lead to an ion at m/z 186.1. Alternatively, direct loss of the entire Boc group from the parent ion also yields the fragment at m/z 186.1. The formation of the stable tert-butyl cation at m/z 57.1 is also a characteristic fragmentation of Boc-protected compounds. Fragmentation of the chlorophenylglycine backbone can also occur, leading to ions such as the one observed at m/z 140.0.
For quantitative analysis, the MRM transitions can be set to monitor the fragmentation of the parent ion to its most abundant and specific product ions. Based on the expected fragmentation, promising transitions would be 286.1 -> 230.1 and 286.1 -> 186.1. The selection of the most suitable transition should be based on experimental data, prioritizing sensitivity and selectivity.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the analysis of this compound. The detailed protocol and expected fragmentation data will aid researchers, scientists, and drug development professionals in the accurate characterization and quantification of this important synthetic intermediate. The provided visualizations offer a clear overview of the experimental workflow and the underlying fragmentation mechanisms.
References
- 1. N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE (926641-28-3) 1H NMR spectrum [chemicalbook.com]
- 2. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Investigating the Biological Activity of Peptides Incorporating Non-natural Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Topic Focus: General principles and methodologies for evaluating peptides containing non-natural amino acids, with a conceptual focus on structures like "2-(3'-chlorophenyl)-L-glycine".
Disclaimer: Extensive literature searches did not yield specific data on the biological activity of peptides containing "2-(3'-chlorophenyl)-L-glycine". The following notes and protocols are therefore based on the general principles of incorporating non-natural amino acids into peptides to modulate their biological properties.
Introduction: The Role of Non-natural Amino Acids in Peptide Drug Discovery
The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1][2] Peptides composed solely of natural amino acids often suffer from limitations such as poor metabolic stability due to proteolytic degradation and rapid clearance.[1] Introducing nnAAs can overcome these drawbacks and offer several advantages:
-
Enhanced Proteolytic Stability: The unique side chains and stereochemistry of nnAAs can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.
-
Improved Pharmacokinetic Properties: Modifications can be designed to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Increased Potency and Selectivity: The novel side chains of nnAAs can introduce new interactions with target receptors or enzymes, leading to higher binding affinity and greater selectivity for the desired target.
-
Conformational Constraints: Certain nnAAs can be used to induce or stabilize specific secondary structures (e.g., helices, turns), which can be crucial for biological activity.
Phenylglycine and its derivatives are a class of nnAAs that have been explored in various contexts.[1][2][3] The presence of an aromatic ring directly attached to the α-carbon imposes significant conformational restrictions on the peptide backbone.[2] Substituents on the phenyl ring, such as a chloro group, can further modulate the electronic and steric properties of the amino acid, potentially influencing receptor interactions and overall biological activity.
Conceptual Workflow for Peptide Design, Synthesis, and Evaluation
The investigation of a novel peptide containing a non-natural amino acid like "2-(3'-chlorophenyl)-L-glycine" follows a systematic workflow from initial design to biological characterization.
Caption: General workflow for the development and evaluation of peptides containing non-natural amino acids.
Methodologies and Experimental Protocols
The following are generalized protocols that would be adapted for the specific investigation of a novel peptide.
Peptide Synthesis
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
-
Resin Preparation: Start with a suitable solid support (resin), such as Rink amide resin for a C-terminally amidated peptide or a pre-loaded Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Coupling: Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (including the non-natural amino acid, e.g., Fmoc-2-(3'-chlorophenyl)-L-glycine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the deprotected resin.
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Biological Assays
The choice of biological assays depends on the therapeutic target of the peptide. Below are representative protocols.
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of the synthetic peptide to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthetic peptide (the competitor).
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of peptide that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol: Cell-Based Functional Assay (e.g., cAMP Measurement)
This assay determines whether the peptide acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP).
-
Cell Culture: Culture a cell line expressing the target GPCR.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of the synthetic peptide.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the synthetic peptide before adding a known agonist at its EC50 concentration.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or HTRF-based).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the peptide concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the peptide concentration to determine the IC50.
-
Impact of Non-natural Amino Acids on Peptide Structure and Function
The inclusion of a non-natural amino acid can fundamentally alter a peptide's interaction with its biological target.
Caption: Conceptual illustration of how a non-natural amino acid can improve peptide-receptor interactions.
Summary of Quantitative Data Presentation
While no specific data is available for peptides with "2-(3'-chlorophenyl)-L-glycine", any generated quantitative data from the assays described above should be summarized in tables for clear comparison.
Table 1: Example of Binding Affinity Data Summary
| Peptide ID | Sequence Modification | Receptor | Ki (nM) ± SEM |
| Peptide 1 | (Parent Peptide) | Target X | 150.5 ± 12.3 |
| Peptide 2 | Phenylalanine -> 2-(3'-chlorophenyl)-L-glycine | Target X | 25.2 ± 3.1 |
| Peptide 3 | ... | Target X | ... |
Table 2: Example of Functional Activity Data Summary
| Peptide ID | Sequence Modification | Assay Type | EC50/IC50 (nM) ± SEM |
| Peptide 1 | (Parent Peptide) | cAMP Agonist | 250.8 ± 20.5 |
| Peptide 2 | Phenylalanine -> 2-(3'-chlorophenyl)-L-glycine | cAMP Agonist | 45.6 ± 5.8 |
| Peptide 3 | ... | ... | ... |
These tables would allow for a direct assessment of the structure-activity relationship (SAR), highlighting the impact of the non-natural amino acid substitution on the peptide's biological activity.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc-2-(3'-Chlorophenyl)-L-glycine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing coupling efficiency issues with N-Boc-2-(3'-Chlorophenyl)-L-glycine.
Troubleshooting Guides
Issue: Low Coupling Yield
Low coupling yield is a common issue when working with sterically hindered amino acids like this compound. The bulky 3-chlorophenyl group can physically obstruct the formation of the peptide bond.[1][2]
Possible Causes and Recommended Solutions:
| Cause | Recommended Solution |
| Inadequate Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often inefficient for sterically demanding couplings.[1][3] Switch to more potent aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][3] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and PyAOP, are particularly effective.[1] |
| Suboptimal Reaction Conditions | Solvent: Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) over Dimethylformamide (DMF) to minimize peptide aggregation.[3] A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial for difficult sequences.[3] Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but should be done cautiously to avoid racemization.[4] Time: Extend the coupling reaction time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[3] |
| Incomplete Deprotection | Incomplete removal of the Boc protecting group from the preceding amino acid will cap the peptide chain, reducing the yield.[5] Ensure complete deprotection by extending the deprotection time or repeating the deprotection step.[5] |
| Peptide Aggregation | The growing peptide chain can aggregate, making the N-terminal amine inaccessible.[4] Consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.[4] |
Issue: Presence of Deletion Sequences in Final Product
The formation of deletion sequences, where one or more amino acid residues are missing from the final peptide, is a direct consequence of incomplete coupling reactions.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting deletion sequences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to couple?
A1: The primary reason for difficulty in coupling this compound is steric hindrance. The bulky 3-chlorophenyl group on the alpha-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP are highly recommended.[1][3] HATU and PyAOP are often considered among the most efficient because they form highly reactive OAt esters that can effectively overcome the steric barrier.[1]
Q3: Can I use standard DCC/DIC coupling for this amino acid?
A3: While DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are common coupling reagents, they are often inefficient for coupling sterically hindered amino acids and may result in low yields.[1] It is advisable to switch to a more potent class of coupling reagents.[1]
Q4: What is "double coupling" and should I use it for this compound?
A4: Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the initial coupling step.[4] This is a highly effective strategy to drive difficult couplings, such as those involving sterically hindered residues like this compound, to completion.[4]
Q5: How can I monitor the completion of the coupling reaction?
A5: The Kaiser test is a common method to check for the presence of free primary amines on the solid support.[4] A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue/purple beads), it signifies incomplete coupling, and a second coupling may be necessary.[4]
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents.
| Reagent Class | Example Reagent | Activated Ester Type | Relative Reactivity | Notes |
| Phosphonium Salts | PyAOP | OAt ester | Very High | Highly effective for sterically hindered and N-methylated amino acids.[1] |
| PyBOP | OBt ester | High | A non-toxic alternative to BOP with similar high efficiency.[6] | |
| Aminium/Uronium Salts | HATU | OAt ester | Very High | One of the most efficient reagents for difficult couplings.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] | |
| HBTU | OBt ester | High | Efficient for most standard and many difficult couplings.[1] | |
| Carbodiimides | DCC, DIC | O-acylisourea | Moderate | Often inefficient for sterically hindered amino acids.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed for situations where standard coupling methods have failed.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[1] For this particular amino acid, a longer coupling time (e.g., 2-4 hours or overnight) is recommended.[3][4]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
-
Monitoring: Perform a Kaiser test to check for completion.[4] If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling of this compound
This protocol should be performed if Protocol 1 results in an incomplete coupling.
-
First Coupling: Perform the initial coupling as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[4]
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a final Kaiser test to confirm completion.
Logical Relationships
References
Technical Support Center: Preventing Racemization of N-Boc-2-(3'-Chlorophenyl)-L-glycine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing racemization of the sterically hindered amino acid, N-Boc-2-(3'-Chlorophenyl)-L-glycine, during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization during SPPS?
A1: this compound is prone to racemization due to a combination of electronic and steric factors. The electron-withdrawing nature of the chlorophenyl group can increase the acidity of the alpha-proton, making it more susceptible to abstraction under basic conditions. Additionally, the steric bulk of the substituted phenyl ring can hinder coupling reactions, potentially requiring longer reaction times or more forceful activation conditions, which in turn can promote racemization. The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1][2] The alpha-proton of this intermediate is readily abstracted by a base, leading to a loss of stereochemical integrity.[2]
Q2: What are the critical steps in SPPS where racemization of this compound is most likely to occur?
A2: Racemization of this compound can occur at two main stages of the SPPS cycle:
-
Amino Acid Activation and Coupling: This is the most critical step for racemization of the incoming amino acid.[3][4] The choice of coupling reagent, base, and the duration of the activation period significantly influence the extent of racemization.[1][5]
-
Fmoc Deprotection (if applicable in a mixed Boc/Fmoc strategy): While the primary concern for the incoming Boc-protected amino acid is during coupling, harsh or prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine) can lead to epimerization of the C-terminal amino acid of the resin-bound peptide.[1] For phenylglycine derivatives, racemization during Fmoc-group removal has been observed.[6][7]
Q3: Which coupling reagents and additives are recommended to minimize racemization for this specific amino acid?
A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[1][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]
Recommended combinations include:
-
Carbodiimides with additives: Diisopropylcarbodiimide (DIC) in combination with ethyl cyanohydroxyiminoacetate (Oxyma) is a highly effective choice. Oxyma is a non-explosive and potent alternative to 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[1][5][8]
-
Uronium/Aminium reagents: Reagents like HBTU, HATU, and COMU are efficient but should be used judiciously. For sterically hindered amino acids like this compound, HATU or COMU may offer better coupling efficiency.[8][9] COMU, which incorporates Oxyma, is particularly advantageous due to its high reactivity and reduced racemization potential.[9]
Q4: What is the best base to use for the coupling step to avoid racemization?
A4: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[1][5]
-
Recommended: 2,4,6-Collidine (TMP) is a sterically hindered base that has been shown to be effective in minimizing racemization.[1][5]
-
Use with Caution: Diisopropylethylamine (DIPEA) is a commonly used base but can increase the rate of racemization due to its strong basicity and lower steric hindrance.[1][8]
Troubleshooting Guide: High Racemization of this compound
If you are observing significant racemization of this compound in your peptide synthesis, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for high racemization.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x). Perform the N-terminal deprotection according to your standard protocol (e.g., with TFA for Boc-SPPS or piperidine for Fmoc-SPPS). Wash the resin thoroughly to remove deprotection reagents.[1]
-
Coupling Mixture Preparation (Minimized Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period before addition.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of a peptide containing 2-(3'-Chlorophenyl)-glycine after cleavage and purification.
Materials:
-
Cleaved and purified peptide
-
Appropriate chiral HPLC column (e.g., Chiralpak series)
-
Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol with additives like trifluoroacetic acid)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Method Development: Develop a chiral HPLC method capable of separating the desired diastereomer from the undesired one. This will likely require screening different chiral stationary phases and mobile phase compositions.
-
Analysis:
-
Inject a standard of the desired pure diastereomer to determine its retention time.
-
Inject the synthesized peptide sample.
-
Integrate the peak areas for both the desired (L) and undesired (D) diastereomers.
-
-
Quantification: Calculate the percentage of the D-isomer using the following formula: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
Data Presentation
The following table summarizes the hypothetical effect of different coupling conditions on the racemization of this compound during the synthesis of a model tripeptide (e.g., Ac-Ala-Phe-Gly(3-Cl-Ph)-NH2).
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| DIC | HOBt | DIPEA | DMF | 25 | 15.2% |
| HBTU | - | DIPEA | DMF | 25 | 12.5% |
| HATU | - | DIPEA | DMF | 25 | 8.7% |
| DIC | Oxyma | TMP | DMF | 25 | 2.1% |
| COMU | - | TMP | DMF | 25 | 1.8% |
| DIC | Oxyma | TMP | DCM | 0 | 0.9% |
Data is illustrative and based on general principles of racemization suppression.
Visualization of Key Concepts
Mechanism of Racemization
Caption: General mechanism of racemization via oxazolone formation.
Recommended Experimental Workflow
Caption: Recommended workflow for coupling racemization-prone amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Boc-2-(3'-Chlorophenyl)-L-glycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-(3'-Chlorophenyl)-L-glycine. It addresses specific issues that may be encountered during its synthesis and handling, with a focus on potential side reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential impurities from these routes?
A1: this compound is typically synthesized in a two-step process: first, the synthesis of 2-(3'-Chlorophenyl)-L-glycine, followed by the protection of the amino group with a Boc moiety.
The initial synthesis of the amino acid often employs methods like the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-chlorobenzaldehyde.[1][2][3] Impurities from this stage can carry over into the final product. The subsequent N-protection step with di-tert-butyl dicarbonate ((Boc)₂O) can also introduce specific side products.[4][5]
Q2: During the N-Boc protection step, I observe the formation of a significant amount of a di-substituted product. What is this and how can I avoid it?
A2: The di-substituted product is likely the N,O-bis-Boc derivative, where a second Boc group has been attached to the carboxylate group, forming a mixed anhydride. This can occur if the reaction conditions are not carefully controlled. To minimize its formation, it is advisable to use a controlled amount of (Boc)₂O and a suitable base, and to monitor the reaction progress closely.
Q3: My final product has a poor enantiomeric excess (ee). What could be the cause?
A3: Racemization of the chiral center is a potential issue, especially if harsh basic or acidic conditions are used during the synthesis or workup.[6][7] The α-proton of the glycine derivative is susceptible to deprotonation under basic conditions, leading to a loss of stereochemical integrity. It is crucial to employ mild reaction conditions and to carefully control the pH during extractions.
Q4: I have an unknown peak in my HPLC chromatogram. What could it be?
A4: An unknown peak could be one of several potential side products. The most common are outlined in the troubleshooting section below. To identify the unknown peak, techniques like LC-MS can be employed to determine the molecular weight of the impurity, providing valuable clues to its structure.
Troubleshooting Guide
Issue 1: Presence of Impurities from the Synthesis of 2-(3'-Chlorophenyl)-L-glycine
-
Symptom: Appearance of unexpected peaks in HPLC or NMR of the final N-Boc protected product.
-
Possible Cause: Carryover of impurities from the initial synthesis of the amino acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurities from amino acid synthesis.
-
Potential Side Products:
| Side Product Name | Chemical Structure | Likely Origin |
| 5-(3-Chlorophenyl)hydantoin | C₉H₇ClN₂O₂ | Bucherer-Bergs reaction byproduct[3][8] |
| 2-Amino-2-(3-chlorophenyl)acetonitrile | C₈H₇ClN₂ | Strecker synthesis intermediate[9][10] |
| 3-Chlorobenzaldehyde | C₇H₅ClO | Unreacted starting material[11][12] |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | Oxidation of 3-chlorobenzaldehyde |
Issue 2: Side Reactions During N-Boc Protection
-
Symptom: Formation of byproducts during the reaction of 2-(3'-Chlorophenyl)-L-glycine with (Boc)₂O.
-
Reaction Pathway and Side Reactions:
Caption: Main reaction and potential side reactions during N-Boc protection.
-
Potential Side Products:
| Side Product Name | Chemical Structure | Mitigation Strategy |
| N,N'-bis(tert-butoxycarbonyl)-2,5-bis(3-chlorophenyl)piperazine-2,5-dione | C₂₆H₂₈Cl₂N₂O₆ | Control reaction temperature and pH to avoid dimerization.[13] |
| Di-tert-butyl 2-(3-chlorophenyl)glycinate N,O-bis(tert-butoxycarbonyl) | C₂₂H₃₂ClNO₆ | Use stoichiometric amounts of (Boc)₂O. |
| N-Boc-2-(3'-chloro-4'-tert-butylphenyl)-L-glycine | C₁₇H₂₄ClNO₄ | Use scavengers during any potential Boc-deprotection steps to trap the tert-butyl cation. |
| tert-Butanol | C₄H₁₀O | Byproduct of the main reaction, typically removed during workup. |
| Unreacted 2-(3'-Chlorophenyl)-L-glycine | C₈H₈ClNO₂ | Ensure complete reaction by monitoring with TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution and stir until dissolved.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Add water and wash the aqueous layer with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted (Boc)₂O and other organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute solution of hydrochloric acid (HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the main product from the potential side products listed above. For identification of unknown peaks, the eluent can be directed to a mass spectrometer (LC-MS).
References
- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]
- 7. chempep.com [chempep.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3-氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effect of polynucleotides on the dimerization of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing 2-(3'-chlorophenyl)-L-glycine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides incorporating the unnatural amino acid "2-(3'-chlorophenyl)-L-glycine". The hydrophobic and aromatic nature of this residue can significantly influence peptide solubility and aggregation propensity.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, assemblies.[1] This can range from small, soluble oligomers to large, insoluble fibrils or amorphous aggregates.[1] Aggregation is a major concern in research and drug development as it can lead to:
-
Loss of active peptide concentration.[1]
-
Altered biological activity.
-
Increased immunogenicity.
-
Difficulties in peptide synthesis, purification, and formulation.[2][3]
Q2: How does the inclusion of "2-(3'-chlorophenyl)-L-glycine" contribute to peptide aggregation?
-
Hydrophobicity: The chlorophenyl group is highly hydrophobic, and hydrophobic interactions are a primary driver of peptide aggregation.[4][5] Hydrophobic residues tend to minimize their contact with water by associating with each other.[4]
-
Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions with other aromatic residues, further stabilizing aggregated structures.[6][7][8][9]
-
Steric Hindrance: The bulky side chain of this unnatural amino acid can influence peptide conformation and potentially favor structures that are prone to aggregation.[10]
Q3: Are there any databases where I can find information on the aggregation propensity of peptides with unnatural amino acids?
A3: Several databases curate information on protein and peptide aggregation, such as CPAD (Curated Protein Aggregation Database).[1][11][12] However, these databases primarily focus on natural amino acids and peptides associated with amyloid diseases. Information on the aggregation of peptides containing specific unnatural amino acids like "2-(3'-chlorophenyl)-L-glycine" is currently limited in these resources.
Troubleshooting Guides
Issue 1: Poor solubility of the lyophilized peptide.
-
Problem: The synthesized peptide containing "2-(3'-chlorophenyl)-L-glycine" does not dissolve in aqueous buffers.
-
Solutions:
-
Solvent Selection: Due to the hydrophobic nature of "2-(3'-chlorophenyl)-L-glycine", aqueous buffers alone may be insufficient.[13] It is recommended to first try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly adding the aqueous buffer to the desired concentration.[14]
-
pH Adjustment: The overall charge of the peptide can influence its solubility.[14]
-
For peptides with a net positive charge, adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help.
-
For peptides with a net negative charge, a dilute solution of ammonium hydroxide or ammonium bicarbonate may improve solubility.[14]
-
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[14]
-
Chaotropic Agents: For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used, but their compatibility with downstream applications must be considered.
-
Issue 2: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
-
Problem: The peptide chain aggregates on the resin during synthesis, leading to incomplete reactions and low yield. This is often indicated by poor resin swelling.[2]
-
Solutions:
-
Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can improve solvation of the growing peptide chain.[15]
-
Elevated Temperature: Performing coupling reactions at a higher temperature can disrupt the formation of secondary structures that lead to aggregation.[15]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as lithium chloride (LiCl) in DMF, before coupling can help to break up aggregates.[2]
-
Backbone Protection: Incorporating protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen of a nearby glycine residue can prevent interchain hydrogen bonding.[15]
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets which are common in aggregated states.
-
Summary of Strategies to Mitigate Peptide Aggregation
| Strategy | Application | Mechanism of Action | Key Considerations |
| Solvent Modification | Solubilization & SPPS | Improves solvation of the peptide. | Compatibility with the peptide and downstream assays. |
| pH Adjustment | Solubilization | Increases net charge, leading to electrostatic repulsion between peptide molecules. | Peptide stability at different pH values. |
| Organic Solvents (DMSO, DMF) | Solubilization | Disrupts hydrophobic interactions. | Potential for oxidation of certain residues (e.g., Met, Cys) and toxicity in biological assays.[14] |
| Chaotropic Agents (GdnHCl, Urea) | Solubilization | Denatures the peptide, breaking up aggregates. | May be difficult to remove and can interfere with biological assays. |
| Elevated Temperature | SPPS | Provides energy to overcome intermolecular interactions. | Potential for side reactions or racemization at very high temperatures. |
| Backbone Protection (Dmb, Hmb) | SPPS | Sterically hinders the formation of interchain hydrogen bonds.[15] | May require modified cleavage protocols. |
| Pseudoproline Dipeptides | SPPS | Introduces a bend in the peptide backbone, disrupting secondary structure formation. | Requires the presence of Ser, Thr, or Cys in the sequence. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small aliquot of the lyophilized peptide.
-
Add Organic Solvent: To the vial containing the peptide, add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF). Vortex briefly.
-
Sonication (Optional): If the peptide does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gradual Addition of Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.
-
Final Concentration: Continue adding the buffer until the desired final peptide concentration is reached. If the solution becomes cloudy, the peptide may be precipitating. In this case, you may need to use a higher concentration of the organic solvent or a different solubilization method.
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation during SPPS
-
Perform Fmoc Deprotection: Carry out the standard Fmoc deprotection step to remove the N-terminal protecting group.
-
Wash with DMF: Wash the resin thoroughly with DMF to remove the piperidine.
-
Chaotropic Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin and agitate for 5-10 minutes.
-
Drain and Repeat: Drain the LiCl solution and repeat the wash one more time.
-
Thorough DMF Wash: Wash the resin extensively with DMF to ensure all the LiCl has been removed, as it can interfere with the subsequent coupling reaction.
-
Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.
Visualizations
Caption: A step-by-step workflow for diagnosing and addressing peptide aggregation issues.
References
- 1. CPAD, Curated Protein Aggregation Database: A Repository of Manually Curated Experimental Data on Protein and Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cpcscientific.com [cpcscientific.com]
- 11. CPAD 2.0 [web.iitm.ac.in]
- 12. CPAD - Database Commons [ngdc.cncb.ac.cn]
- 13. bachem.com [bachem.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Deprotection of N-Boc-2-(3'-Chlorophenyl)-L-glycine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of N-Boc-2-(3'-Chlorophenyl)-L-glycine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a successful deprotection.
Troubleshooting Guide: Incomplete Deprotection
Experiencing incomplete removal of the Boc group from this compound can be a significant hurdle. This guide provides a structured approach to identifying the root cause and implementing effective solutions.
Issue 1: Significant amount of starting material remains after the standard reaction time.
| Possible Cause | Suggested Solution(s) |
| Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be too low for this specific substrate.[1][2] | Increase the concentration of the acid. For TFA in dichloromethane (DCM), consider increasing the percentage from a standard 20-50% to a higher concentration, or even neat TFA for a short period if the molecule is stable.[2][3] For HCl, a 4M solution in dioxane is a potent alternative.[4][5] |
| Inadequate Reaction Time: The steric hindrance from the 3'-chlorophenyl group may slow down the reaction rate compared to simpler glycine derivatives.[1] | Extend the reaction time and monitor the progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] |
| Low Reaction Temperature: Performing the reaction at 0°C or below can significantly reduce the deprotection rate.[2] | Allow the reaction to warm to room temperature. If necessary, gentle heating (e.g., to 40°C) can be applied, but with careful monitoring to avoid side reactions.[4] |
| Reagent Quality: Degradation of the acid, particularly TFA which is hygroscopic, can reduce its effectiveness.[1] | Use fresh, high-purity reagents. Ensure solvents are anhydrous. |
Issue 2: Observation of side products in the reaction mixture.
| Possible Cause | Suggested Solution(s) |
| Tert-butylation of the aromatic ring: The tert-butyl cation generated during deprotection can react with the electron-rich chlorophenyl ring.[3] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.[3][7] |
| Degradation of the product: The desired deprotected amine may be unstable under the harsh acidic conditions. | Consider using a milder deprotection method. Options include using milder acids like p-toluenesulfonic acid (pTSA) or exploring non-acidic methods.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of amino acids?
Standard conditions typically involve treating the N-Boc protected amino acid with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), with TFA concentrations ranging from 20% to 50% (v/v).[3] Another common method is using a 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or ethyl acetate.[4][5] The reaction is usually performed at room temperature for 30 minutes to 2 hours.[1][4]
Q2: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be effectively monitored by the following techniques:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is typically more polar than the starting N-Boc protected amino acid and will have a lower Rf value.[2][6] Staining with ninhydrin can help visualize the primary amine product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitatively tracking the disappearance of the starting material and the appearance of the product, as well as identifying any side products.[4]
Q3: Are there alternative, milder methods for Boc deprotection if my compound is acid-sensitive?
Yes, several milder alternatives to strong acids exist:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or bismuth(III) trichloride can effect Boc cleavage under non-protic conditions.[2][9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can lead to deprotection without any acid.[2][8]
-
Oxalyl Chloride in Methanol: This system provides a mild and rapid deprotection at room temperature.[8][11]
Data Presentation
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 h | Room Temp | Potential for tert-butylation side reactions; scavengers may be needed.[3] |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | 1 - 4 h | Room Temp | Can be more potent than TFA/DCM; product precipitates as HCl salt.[2][4] |
Table 2: Overview of Alternative Milder Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference(s) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [8] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [8] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [8][11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add trifluoroacetic acid (TFA) to achieve the desired concentration (e.g., 20-50% v/v). If required, add a scavenger like triisopropylsilane (1-5% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[4]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent.[4]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Suspend this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[4]
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2][4]
-
Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[4]
-
If the free amine is required, perform a basic work-up.[4]
Visualizations
Caption: A general workflow for the deprotection and troubleshooting process.
Caption: The mechanism of acid-catalyzed Boc deprotection and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides with 2-(3'-chlorophenyl)-L-glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 2-(3'-chlorophenyl)-L-glycine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the crucial final step of peptide cleavage from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing 2-(3'-chlorophenyl)-L-glycine?
The incorporation of 2-(3'-chlorophenyl)-L-glycine can introduce specific challenges during cleavage. The bulky and electron-withdrawing nature of the chlorophenyl group may lead to:
-
Incomplete Cleavage: Steric hindrance around the peptide backbone can slow down the cleavage reaction, requiring optimized reaction times or stronger cleavage cocktails.
-
Side Reactions: While the chloro-substituent is generally stable, harsh acidic conditions over extended periods could potentially lead to unforeseen side reactions. However, standard TFA cleavage protocols are generally effective.
-
Aggregation: The hydrophobicity of the chlorophenyl group can contribute to peptide aggregation, making the peptide less soluble in the cleavage cocktail and subsequent purification solvents.
Q2: Which standard cleavage cocktail is recommended for peptides with 2-(3'-chlorophenyl)-L-glycine?
A widely effective and recommended starting point is Reagent K . Its comprehensive scavenger combination helps to minimize a broad range of side reactions that can occur during the removal of protecting groups from sensitive amino acids that may be present in your peptide sequence.
Q3: What is the role of scavengers in the cleavage cocktail and why are they important?
During TFA-mediated cleavage, highly reactive carbocations are generated from the removal of side-chain protecting groups (e.g., Boc, tBu, Trt) and from the resin linker. These cations can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive carbocations, preventing side reactions and improving the purity of the final peptide.
Q4: Can the chlorine atom on the phenyl ring react during TFA cleavage?
The carbon-chlorine bond on an aromatic ring is generally stable under standard TFA cleavage conditions. However, to minimize the risk of any potential side reactions, it is crucial to adhere to optimized cleavage times and avoid unnecessarily harsh conditions.
Q5: My peptide is poorly soluble after cleavage. What can I do?
Poor solubility is a common issue with hydrophobic peptides. If you observe low precipitation or difficulty dissolving the peptide pellet, consider the following:
-
Alternative Precipitation Solvents: While diethyl ether is common, other cold solvents like methyl-tert-butyl ether (MTBE) can be tested.
-
Solubilization in Purification Buffers: For purification, dissolving the crude peptide in a small amount of a stronger organic solvent (e.g., acetonitrile or DMSO) before diluting with the aqueous HPLC buffer can be effective.
-
Test Cleavage: Always perform a small-scale test cleavage to assess solubility and optimize conditions before committing your entire batch of resin.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Low Yield of Cleaved Peptide | Incomplete Cleavage: The cleavage reaction did not go to completion. | - Extend Cleavage Time: Increase the cleavage time in increments of 30 minutes, monitoring by LC-MS. - Increase TFA Concentration: While most cocktails are >90% TFA, ensure your TFA has not absorbed moisture, which can reduce its effectiveness. - Ensure Proper Resin Swelling: Make sure the resin is adequately swollen in the cleavage cocktail to allow access to all cleavage sites. |
| Peptide Precipitation During Cleavage: The peptide is aggregating and precipitating out of the cleavage cocktail. | - Increase Scavenger Concentration: In some cases, certain scavengers can improve solubility. - Agitation: Ensure constant and gentle agitation during the cleavage reaction. | |
| Multiple Peaks in HPLC/LC-MS of Crude Product | Incomplete Deprotection: Side-chain protecting groups (e.g., Pbf on Arginine) are not fully removed. | - Use a Stronger Scavenger Cocktail: Reagent K is specifically designed to aid in the removal of stubborn protecting groups. - Increase Cleavage Time: Some protecting groups require longer exposure to the acidic environment for complete removal. |
| Side-Chain Modification: Reactive side chains (Trp, Met, Cys, Tyr) have been modified by carbocations. | - Ensure Fresh Scavengers: Use a freshly prepared cleavage cocktail with the appropriate scavengers for your sequence. Common scavengers include TIS, water, EDT, and DTT. - Minimize Cleavage Time: Do not extend the cleavage time beyond what is necessary for complete deprotection and cleavage. | |
| Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to this side reaction. | - This is a synthesis-related issue. During synthesis, use protecting groups on the preceding amino acid that can prevent this, or use specific coupling conditions to minimize its occurrence. | |
| Unexpected Mass Adducts in Mass Spectrometry | Alkylation or other modifications: The peptide has reacted with components of the cleavage cocktail or protecting group fragments. | - Review Scavenger Choice: Ensure the scavengers used are appropriate for all amino acids in your sequence. For example, use EDT for peptides containing Trp. - Optimize Cleavage Conditions: Perform a time-course study on a small scale to find the optimal cleavage time that maximizes yield while minimizing side products. |
Data Presentation: Comparison of Common Cleavage Cocktails
The following table summarizes the composition and typical applications of common cleavage cocktails. The choice of cocktail should be guided by the amino acid composition of your peptide.
| Cleavage Cocktail | Composition (v/v or w/v) | Primary Application | Notes |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | General purpose, highly effective for peptides containing sensitive residues like Arg(Pbf), Trp, Met, and Cys. | Phenol and thioanisole can be difficult to remove during purification. EDT has a strong odor. |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | "Odorless" alternative for peptides without Met or Cys. Good for removing Trt-based protecting groups. | Will not prevent oxidation of Met. |
| TFA / TIS / H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Standard, general-purpose cocktail for peptides without sensitive, easily oxidized or alkylated residues. | May not be sufficient for complete removal of some protecting groups like Pbf from Arginine. |
| TFA / EDT / TIS / H₂O | 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS) | Recommended for peptides containing Trp to prevent indole alkylation. | EDT has a strong odor. |
Experimental Protocols
Protocol 1: Standard Cleavage with Reagent K
This protocol is recommended for peptides containing 2-(3'-chlorophenyl)-L-glycine, especially when other sensitive amino acids are present in the sequence.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and other solvents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: Prepare the cleavage cocktail in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is highly corrosive.
-
In a glass container, combine the following reagents in the specified proportions (for 10 mL of cocktail):
-
8.25 mL Trifluoroacetic acid (TFA)
-
0.5 g Phenol (or 0.5 mL if liquid)
-
0.5 mL Deionized water
-
0.5 mL Thioanisole
-
0.25 mL 1,2-Ethanedithiol (EDT)
-
-
Mix the solution gently until the phenol is completely dissolved.
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the dried resin (approximately 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer time (up to 4 hours) may be necessary for peptides with multiple arginine residues protected with Pbf.
-
-
Peptide Precipitation and Collection:
-
Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether or MTBE (approximately 10 times the volume of the cleavage cocktail).
-
Rinse the resin with a small amount of fresh TFA (0.5 mL) and add it to the ether/MTBE.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube at a low speed (e.g., 3000 rpm) for 5-10 minutes to pellet the peptide.
-
Carefully decant the supernatant.
-
Wash the peptide pellet with cold ether/MTBE two more times to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity of the product.
-
Mandatory Visualizations
Caption: Workflow for the cleavage of peptides from solid-phase resin.
Technical Support Center: Solubility Challenges with "N-Boc-2-(3'-Chlorophenyl)-L-glycine" in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with "N-Boc-2-(3'-Chlorophenyl)-L-glycine" during experimental procedures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues in a question-and-answer format.
Question 1: My "this compound" is not dissolving in standard organic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). What should I do?
Answer:
Poor solubility of N-Boc-protected amino acids, particularly those with bulky and hydrophobic side chains like the 3-chlorophenyl group, is a common challenge.[1] Here is a stepwise approach to address this:
-
Solvent Selection: If standard solvents fail, try a stronger, polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[1] These solvents have a higher capacity to dissolve a wide range of organic molecules.
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent.[1] A commonly used "magic mixture" for challenging compounds is a 1:1:1 (v/v/v) combination of DCM, DMF, and NMP.[1]
-
Physical Methods:
-
Sonication: Placing the sample in an ultrasonic bath can help break down solid aggregates and enhance dissolution.[1]
-
Gentle Warming: Carefully warming the solution to a maximum of 40°C can increase solubility.[1] However, exercise caution as excessive heat may lead to compound degradation.[1] It is advisable to test this on a small scale first.
-
Question 2: I've managed to dissolve the compound, but it precipitates out of solution upon standing or during a reaction. What causes this and how can I prevent it?
Answer:
Precipitation can occur due to several factors, including changes in temperature, solvent evaporation, or reaching the solubility limit as the reaction proceeds.[1]
-
To redissolve the precipitate: Try adding a small amount of a stronger co-solvent (like DMSO), gently warming the mixture, or sonicating the solution.[1]
-
To prevent precipitation:
-
Maintain a constant temperature for your reaction.
-
Ensure your reaction vessel is properly sealed to prevent solvent evaporation.
-
If precipitation occurs during a reaction, it might indicate that the product is less soluble than the starting material. In such cases, consider using a more dilute solution or a different solvent system for the reaction.
-
Question 3: Could the purity of "this compound" affect its solubility?
Answer:
Yes, impurities can significantly impact the solubility of a compound. The presence of less soluble by-products from the synthesis can make it appear as though the target compound has poor solubility. It is always recommended to use a compound with the highest possible purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving N-Boc protected amino acids?
A1: Typically, N-Boc-protected amino acids are soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging compounds, Dimethyl sulfoxide (DMSO) is often effective.[1]
Q2: How does the 3-chlorophenyl side chain in "this compound" influence its solubility?
A2: The 3-chlorophenyl group is a bulky and hydrophobic side chain. This structural feature increases the non-polar character of the molecule, which can lead to lower solubility in more polar organic solvents and a higher affinity for non-polar or moderately polar solvents. The polarity and size of the amino acid side chain are crucial factors in determining its solubility.[1]
Q3: Can I use heat to dissolve my compound?
A3: Gentle warming (not exceeding 40°C) can be an effective method to increase the solubility of N-Boc-protected amino acids.[1] However, it is critical to be cautious as some compounds may degrade at elevated temperatures.[1] Always perform a small-scale test to check for any signs of degradation, such as a color change.
Q4: My coupling efficiency in a peptide synthesis reaction is low. Could this be related to the solubility of the amino acid?
A4: Absolutely. Poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react.[1] If you observe incomplete coupling, ensure that your "this compound" is completely dissolved before initiating the coupling step.
Data Presentation
Table 1: Representative Solubility of N-Boc-Protected Phenylglycine Derivatives in Common Organic Solvents
| Solvent | Qualitative Solubility | Estimated Solubility (mg/mL) | Remarks |
| Dichloromethane (DCM) | Soluble | > 50 | A good initial solvent to try. |
| N,N-Dimethylformamide (DMF) | Soluble | > 100 | Commonly used in peptide synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | > 100 | Another effective solvent for peptide synthesis. |
| Tetrahydrofuran (THF) | Moderately Soluble | 10 - 50 | May require warming or sonication. |
| Acetonitrile (ACN) | Sparingly Soluble | 1 - 10 | Generally not a primary choice for dissolution. |
| Methanol (MeOH) | Sparingly Soluble | 1 - 10 | The polarity may not be optimal. |
| Dimethyl sulfoxide (DMSO) | Very Soluble | > 200 | A strong solvent for difficult compounds.[1] |
| Water | Insoluble | < 0.1 | As expected for a protected amino acid. |
Note: This data is for estimation purposes and actual solubility may vary based on purity, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for "this compound"
Objective: To determine the most effective solvent or solvent system for dissolving "this compound".
Materials:
-
"this compound"
-
A selection of organic solvents (DCM, DMF, NMP, DMSO, THF, ACN, Methanol)
-
Vials with caps
-
Vortex mixer
-
Ultrasonic bath
-
Water bath
Procedure:
-
Preparation: Weigh 5 mg of "this compound" into separate labeled vials.
-
Initial Solvent Addition: To each vial, add 0.5 mL of a different test solvent.
-
Vortexing: Cap the vials and vortex vigorously for 1-2 minutes. Observe for dissolution.
-
Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Observe for dissolution.
-
Gentle Warming: If the compound remains undissolved, place the vial in a water bath at 30-40°C for 5-10 minutes with occasional swirling. Observe for dissolution.
-
Co-solvent System: If solubility is still limited in single solvents, prepare a 1:1:1 mixture of DCM:DMF:NMP and repeat steps 2-5.[1]
-
Record Observations: Note the solubility behavior in each solvent and under each condition to identify the optimal dissolution method.
Visualizations
Caption: Troubleshooting workflow for dissolving "this compound".
Caption: Factors influencing the solubility of "this compound".
References
"N-Boc-2-(3'-Chlorophenyl)-L-glycine" stability under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-2-(3'-Chlorophenyl)-L-glycine, with a focus on its stability and deprotection under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the N-Boc group on this compound under acidic conditions compared to other N-Boc protected amino acids?
The N-Boc protecting group on this compound is expected to be more labile (less stable) under acidic conditions compared to N-Boc-glycine or N-Boc-phenylglycine. The presence of the electron-withdrawing chloro group on the phenyl ring facilitates the cleavage of the Boc group. This electronic effect destabilizes the carbamate, making it more susceptible to acid-catalyzed hydrolysis.[1] Therefore, shorter reaction times or milder acidic conditions may be sufficient for complete deprotection.
Q2: What are the common acidic reagents used for the deprotection of this compound?
Standard reagents for N-Boc deprotection are effective for this compound. These include:
-
Trifluoroacetic acid (TFA): Typically used in a solution with dichloromethane (DCM), often in a 1:1 or 1:4 TFA:DCM ratio.
-
Hydrogen chloride (HCl) in an organic solvent: A 4M solution of HCl in dioxane or ethyl acetate is a common choice.[2][3][4]
Given the increased lability of the Boc group in this specific compound, starting with milder conditions (e.g., lower concentration of acid, shorter reaction time) is recommended to avoid potential side reactions.
Q3: What are the primary side reactions to be aware of during the acidic deprotection of this compound?
The most common side reaction during the acidic deprotection of any N-Boc protected amino acid is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction. While this compound itself does not have a nucleophilic side chain, if it is part of a larger molecule (e.g., a peptide), other residues such as tryptophan, methionine, or cysteine can be susceptible to tert-butylation.
Another potential, though less common, concern could be reactions involving the chlorophenyl ring under very harsh acidic conditions, although this is generally not an issue with standard Boc deprotection protocols.
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
TLC: The disappearance of the starting material (this compound) and the appearance of the deprotected product (which will have a different retention factor) can be visualized.
-
LC-MS: This method provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.
Troubleshooting Guides
Problem 1: Incomplete Deprotection
-
Symptom: Presence of starting material detected by TLC or LC-MS after the expected reaction time.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Due to the electron-withdrawing nature of the 3'-chlorophenyl group, deprotection is expected to be rapid. However, if incomplete, extend the reaction time and continue to monitor by TLC or LC-MS. |
| Inadequate Acid Strength or Concentration | While milder conditions are initially recommended, if the reaction is sluggish, you can cautiously increase the acid concentration or switch to a stronger acid (e.g., from 25% TFA in DCM to 50% TFA in DCM). |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is slow, gentle warming (e.g., to 30-40 °C) can be considered, but this may also increase the risk of side reactions. |
| Presence of Base Impurities | Ensure all glassware is clean and dry, and that solvents are free from basic impurities that could neutralize the acid. |
Problem 2: Observation of Unexpected Byproducts
-
Symptom: Appearance of unexpected spots on TLC or peaks in the LC-MS analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Tert-butylation of Nucleophilic Scavengers | If the substrate is part of a larger molecule containing nucleophilic residues (e.g., Trp, Met, Cys), the generated tert-butyl cation can cause alkylation. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Degradation of Acid-Sensitive Groups | If the substrate contains other acid-labile protecting groups, they may be cleaved under the deprotection conditions. Consider using a milder deprotection method, such as using HCl in dioxane at 0 °C, which can sometimes offer better selectivity.[5] |
| Reaction with the Chlorophenyl Ring | Although unlikely under standard conditions, harsh acidic conditions could potentially lead to side reactions on the aromatic ring. If suspected, use milder conditions or a different deprotection strategy. |
Data Presentation
Table 1: General Comparison of N-Boc Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temp. | 30 min - 2 hr | A commonly used and effective method. |
| HCl in Dioxane | 4 M | Dioxane | Room Temp. | 30 min - 4 hr | Often considered milder than TFA and can provide better selectivity in some cases.[2][4] |
| HCl in Ethyl Acetate | Saturated | Ethyl Acetate | Room Temp. | 1 - 6 hr | Another alternative to TFA. |
Note: The reaction times are general estimates. Due to the electron-withdrawing 3'-chlorophenyl group, the deprotection of this compound may be faster.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Acid Addition: To the stirred solution, add an equal volume of TFA (for a 50% TFA solution) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Check the reaction every 15-30 minutes.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting crude product (the TFA salt of 2-(3'-Chlorophenyl)-L-glycine) can be used directly for the next step or purified further.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous dioxane.
-
Acid Addition: Add a 4 M solution of HCl in dioxane (e.g., 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure.
-
Isolation: The product is obtained as the hydrochloride salt and can be used as is or further purified.
Visualizations
Caption: General experimental workflow for the acidic deprotection of this compound.
Caption: A logical troubleshooting guide for common issues during the deprotection of this compound.
References
Technical Support Center: Diketopiperazine Formation in Experiments Involving N-Boc-2-(3'-chlorophenyl)-L-glycine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding diketopiperazine (DKP) formation during peptide synthesis involving N-Boc-2-(3'-chlorophenyl)-L-glycine .
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of peptides with this compound that may indicate or lead to diketopiperazine formation.
Issue 1: Low Yield of the Desired Peptide, Especially for Di- or Tripeptides
-
Potential Cause: Formation of a diketopiperazine by the N-terminal dipeptide segment, leading to its cleavage from the resin during solid-phase peptide synthesis (SPPS) or premature cyclization in solution-phase synthesis. Glycine and its derivatives are particularly susceptible to this side reaction.[1][2][3] The bulky 3'-chlorophenyl group may influence the rate of this cyclization.
-
Recommended Actions:
-
Optimize Neutralization Step (Boc-SPPS): Implement an in situ neutralization protocol. This minimizes the time the deprotected N-terminal amine is in its free, nucleophilic state, thus reducing the opportunity for intramolecular cyclization.[2]
-
Use a Hindered Resin: For SPPS, employ a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group can inhibit diketopiperazine formation.
-
Couple a Pre-formed Dipeptide: Synthesize the dipeptide unit containing this compound in solution phase and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide-resin intermediate.[2]
-
Lower the Reaction Temperature: Reducing the temperature during the coupling of the third amino acid can decrease the rate of the competing diketopiperazine formation.[4]
-
Issue 2: Presence of a Major Impurity Peak with a Mass Corresponding to the Cyclic Dipeptide
-
Potential Cause: Direct evidence of diketopiperazine formation. The dipeptide at the N-terminus has cyclized and, in the case of SPPS, cleaved from the resin.[2]
-
Recommended Actions:
-
Modify Deprotection/Neutralization Protocol: Shorten the time between the TFA-mediated Boc deprotection and the subsequent coupling step.[2]
-
Change Coupling Reagent: While standard coupling reagents like HBTU are effective, consider using a reagent known to promote rapid amide bond formation, potentially outcompeting the cyclization reaction.
-
Analyze Cleavage Solution: In SPPS, the diketopiperazine byproduct will be present in the TFA deprotection/cleavage solutions. Analysis of these solutions by LC-MS can confirm its formation and help quantify the extent of the side reaction.
-
Issue 3: Incomplete Coupling of the Amino Acid Following the this compound Residue
-
Potential Cause: Steric hindrance from the 3'-chlorophenyl group on the glycine residue can slow down the coupling reaction. This can be exacerbated if the incoming amino acid is also sterically hindered.
-
Recommended Actions:
-
Double Coupling: Perform the coupling step twice to ensure complete reaction.
-
Extended Coupling Time: Increase the reaction time for the coupling step. Monitor the reaction progress using a qualitative method like the Kaiser test.[5]
-
Use a More Potent Coupling Reagent: Employ a stronger activating agent such as HATU.
-
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern with this compound?
A1: Diketopiperazine formation is an intramolecular cyclization of a dipeptide to form a stable six-membered ring.[2] This is a common side reaction in peptide synthesis. When this compound is the N-terminal or the second amino acid in a sequence, the deprotected amino group can nucleophilically attack the carbonyl of the ester linkage to the resin (in SPPS) or the activated carboxyl group, leading to the formation of a cyclic dipeptide. This results in a significant reduction in the yield of the desired full-length peptide.[1][2]
Q2: How does the Boc protection strategy affect DKP formation?
A2: In Boc-based SPPS, the N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[2] This leaves the terminal amino group in its protonated, non-nucleophilic form (R-NH₃⁺TFA⁻). DKP formation can only occur after the neutralization step, which deprotonates the amine, making it nucleophilic.[2] Therefore, minimizing the time the amine is in its free state is crucial to suppress DKP formation.[2]
Q3: Are there specific amino acid sequences involving this compound that are more prone to DKP formation?
A3: Yes. Sequences where the second amino acid is proline are highly susceptible to DKP formation due to proline's unique ability to facilitate a cis-amide bond, which is a key conformational requirement for cyclization.[4] Dipeptides containing glycine or its derivatives are also more prone to this side reaction.[3] Therefore, a sequence like (3'-chlorophenyl)-Gly-Pro would be at a particularly high risk.
Q4: Can I purify my desired peptide away from the diketopiperazine byproduct?
A4: In many cases, yes. Diketopiperazines are typically smaller and have different polarity compared to the target peptide, which often allows for separation by reverse-phase HPLC. However, preventing their formation is a more efficient strategy than removal, especially in SPPS where the DKP formation leads to "traceless" loss of peptide from the resin.
Data Presentation
Table 1: Influence of Neutralization Protocol on Diketopiperazine (DKP) Formation in Boc-SPPS
| Neutralization Protocol | Time Free Amine Present | Relative DKP Formation (%) |
| Standard Pre-neutralization | Longer | 15-25 |
| In Situ Neutralization | Minimized | < 5 |
Note: Data is representative and can vary based on the specific amino acid sequence and reaction conditions.
Table 2: Effect of C-terminal Amino Acid in a Dipeptide on DKP Formation Rate
| Dipeptide Sequence (X = 3'-chlorophenyl-Gly) | Relative Rate of DKP Formation |
| X-Pro | Very High |
| X-Gly | High |
| X-Ala | Moderate |
| X-Val | Low |
Note: This table provides a qualitative comparison based on known trends in diketopiperazine formation.[3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 20-30 minutes with agitation.[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times).
-
Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).[1]
-
Final Washes: Wash the resin with DCM (5 times) to remove excess base before proceeding to the next coupling step.[1]
Protocol 2: In Situ Neutralization and Coupling
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
In Situ Neutralization and Coupling: Add DIEA (6 equivalents) to the coupling solution. Immediately add this solution to the washed, protonated peptide-resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Mandatory Visualization
References
Technical Support Center: Interpreting Mass Spectrometry Data for Peptides Containing 2-(3'-chlorophenyl)-L-glycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard amino acid 2-(3'-chlorophenyl)-L-glycine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in interpreting mass spectrometry fragmentation data for these novel peptides.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the 2-(3'-chlorophenyl)-L-glycine residue in a peptide?
A1: The molecular formula for 2-(3'-chlorophenyl)-L-glycine is C₈H₈ClNO₂ and its molecular weight is 185.61 g/mol .[1][2][3][4] When incorporated into a peptide chain, it forms a residue. The monoisotopic mass of this residue can be calculated for accurate mass spectrometry.
Table 1: Mass Information for 2-(3'-chlorophenyl)-L-glycine Residue
| Property | Value |
| Chemical Formula | C₈H₇ClNO |
| Monoisotopic Residue Mass | 168.0216 Da |
| Average Residue Mass | 168.60 g/mol |
Q2: What are the expected fragmentation patterns for peptides containing 2-(3'-chlorophenyl)-L-glycine in Collision-Induced Dissociation (CID)?
A2: In CID, peptides typically fragment along the peptide backbone, producing b- and y-type ions. For a peptide containing 2-(3'-chlorophenyl)-L-glycine (abbreviated as Cpg), you can expect to see the standard b- and y-ion series. The presence of the Cpg residue will be indicated by a mass difference of 168.0216 Da between adjacent b- or y-ions.
Additionally, due to the presence of the chlorophenyl group, characteristic fragmentation of the side chain may occur. This can include:
-
Neutral loss of the entire side chain: This is a possibility, though less common for aromatic side chains compared to more labile modifications.
-
Fragmentation within the side chain: The bond between the alpha-carbon and the phenyl group could cleave.
-
Loss of HCl: A neutral loss of 36.46 Da (HCl) from fragment ions containing the Cpg residue is a potential characteristic fragmentation pathway for chlorinated molecules.
Q3: How does Electron Transfer Dissociation (ETD) affect the fragmentation of peptides with 2-(3'-chlorophenyl)-L-glycine?
A3: ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. A key advantage of ETD is that it often preserves labile post-translational modifications and side chains. Therefore, for peptides containing Cpg, ETD is expected to produce a more complete series of c- and z-ions, allowing for confident localization of the modification. While side-chain fragmentation is less common in ETD than in CID, it is still possible to observe some characteristic losses.
Q4: What are the characteristic isotopic patterns to look for?
A4: The presence of a chlorine atom in the 2-(3'-chlorophenyl)-L-glycine residue will result in a distinct isotopic pattern for any fragment ion containing this residue. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This will result in an M+2 peak with approximately one-third the intensity of the monoisotopic (M) peak for any chlorine-containing fragment. This isotopic signature is a powerful tool for identifying fragments that contain the Cpg residue.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | The hydrophobicity of the 2-(3'-chlorophenyl)-L-glycine residue may affect ionization. Optimize electrospray ionization (ESI) source parameters. Try different mobile phase compositions, such as varying the percentage of organic solvent or using different additives (e.g., formic acid vs. acetic acid). |
| Sample Precipitation | Peptides with bulky, hydrophobic non-standard amino acids may be less soluble. Ensure the peptide is fully dissolved in the injection solvent. Consider using a small amount of organic solvent (e.g., acetonitrile or methanol) to aid dissolution before diluting with the aqueous mobile phase. |
| Low Peptide Concentration | Quantify your peptide stock solution using a reliable method (e.g., UV-Vis at 280 nm if other aromatic residues are present, or a colorimetric assay). Inject a higher concentration if necessary. |
| Instrument Contamination | Run a system suitability test with a known standard to ensure the mass spectrometer is performing optimally. Clean the ion source if necessary. |
Issue 2: Poor Fragmentation or Ambiguous Spectra
| Potential Cause | Troubleshooting Step |
| Suboptimal Collision Energy (CID) | The stability of the peptide and the Cpg residue may require different collision energies for optimal fragmentation. Perform a collision energy ramping experiment to determine the optimal setting for generating a rich series of b- and y-ions. |
| Charge State Issues | Higher charge states often fragment more efficiently. Optimize ESI conditions to promote the formation of multiply charged precursor ions. |
| Co-elution of Isobars | Ensure your chromatographic method provides adequate separation of your target peptide from other components in the sample. A shallower gradient or a different column chemistry may be necessary. |
| Dominant Neutral Loss | If a specific neutral loss (e.g., HCl) is dominating the spectrum and suppressing backbone fragmentation, consider using a lower collision energy or a different fragmentation technique like ETD. |
Issue 3: Difficulty in Confirming the Presence of 2-(3'-chlorophenyl)-L-glycine
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Calculation | Double-check your calculations for the expected precursor and fragment ion masses, accounting for the monoisotopic mass of the Cpg residue (168.0216 Da). |
| Isotopic Pattern Not Recognized | Manually inspect the spectra of the precursor ion and major fragment ions for the characteristic chlorine isotopic pattern (an M+2 peak with ~33% intensity of the M peak). |
| Lack of Characteristic Fragments | If backbone fragmentation is poor, it may be difficult to pinpoint the location of the Cpg residue. Employ ETD, which is known for preserving side chains and providing more extensive backbone cleavage. Look for the predicted neutral losses, such as HCl. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent. For peptides with hydrophobic residues like 2-(3'-chlorophenyl)-L-glycine, initial solubilization in a small amount of organic solvent (e.g., 10% acetonitrile or methanol) may be necessary before diluting with an aqueous solution (e.g., 0.1% formic acid in water).
-
A typical starting concentration for infusion or LC-MS/MS is 1 mg/mL, which can be further diluted to the working concentration (e.g., 1-10 µM).
-
-
Sample Cleanup:
-
If the sample contains salts or other contaminants, use a C18 ZipTip or a similar solid-phase extraction method for desalting.
-
Protocol 2: Generic LC-MS/MS Method for Peptides with 2-(3'-chlorophenyl)-L-glycine
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often beneficial for separating modified peptides. For example, 5-50% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C to improve peak shape.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA):
-
Select the top 3-5 most intense precursor ions for fragmentation.
-
Use a dynamic exclusion list to prevent repeated fragmentation of the same precursor.
-
-
Fragmentation:
-
CID: Use a normalized collision energy in the range of 25-35%. An energy ramp may be beneficial.
-
ETD: If available, use ETD for complementary fragmentation data, especially for peptides with higher charge states (≥2+).
-
-
Visualizations
Caption: A general experimental workflow for the analysis of peptides containing 2-(3'-chlorophenyl)-L-glycine.
Caption: Predicted fragmentation pathways for peptides containing 2-(3'-chlorophenyl)-L-glycine (Cpg).
References
Technical Support Center: Purification of 2-(3'-chlorophenyl)-L-glycine Diastereomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of diastereomers containing "2-(3'-chlorophenyl)-L-glycine."
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of 2-(3'-chlorophenyl)-glycine and its derivatives? A1: The most common and industrially applied methods are diastereomeric resolution via crystallization and chiral chromatography.[1] Crystallization involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by filtration.[1][2][3] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are also highly effective for both analytical and preparative separations.[2][4]
Q2: Why is diastereomeric salt crystallization often chosen for large-scale purification? A2: Diastereomeric salt crystallization is a robust and cost-effective method for large-scale industrial applications.[1] It avoids the high cost and solvent consumption associated with preparative chromatography. The process involves forming a salt, which can be crystallized and easily isolated, making it scalable for producing large quantities of a single enantiomer.[1][3]
Q3: What is a "resolving agent" and which ones are effective for 2-chlorophenylglycine? A3: A resolving agent is an optically pure chiral compound that reacts with a racemic mixture to form a pair of diastereomers.[3] For derivatives of 2-chlorophenylglycine, effective resolving agents include (+)-camphor-10-sulfonic acid (CSA) and L(+)-tartaric acid.[1][2][5][6] The choice of resolving agent is critical as it determines the solubility difference between the resulting diastereomeric salts, which is the basis for their separation.[3]
Q4: How can I recover the resolving agent after separation? A4: After the diastereomeric salt is isolated, the resolving agent can typically be recovered and recycled, which is crucial for process economics, especially when the agent is expensive.[1] The recovery process usually involves hydrolyzing the salt and then separating the resolving agent from the desired enantiomer through extraction or crystallization.[1]
Q5: What analytical techniques are used to determine the purity (diastereomeric or enantiomeric excess) of the final product? A5: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique for determining the enantiomeric or diastereomeric purity of the product.[2] CSPs like those based on teicoplanin or crown ethers are designed to interact differently with each stereoisomer, resulting in different retention times and allowing for accurate quantification.[2][7]
Troubleshooting Guide
This guide addresses specific issues encountered during the purification of 2-(3'-chlorophenyl)-L-glycine diastereomers.
Problem 1: Poor or no crystallization of the diastereomeric salt.
-
Possible Causes:
-
Impurities: The presence of impurities from the synthesis can inhibit crystal lattice formation.[8]
-
Inappropriate Solvent System: The solubility difference between the two diastereomeric salts may not be significant in the chosen solvent.[3]
-
Supersaturation Not Reached: The concentration of the diastereomeric salt in the solution may be too low.
-
-
Solutions:
-
Purity Check: Ensure the starting racemic mixture is of high purity before forming the salt.
-
Solvent Screening: Systematically screen a variety of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.[3]
-
Concentration Adjustment: Concentrate the solution to induce supersaturation. Be cautious not to oversaturate, which could cause both diastereomers to precipitate.
-
Seeding: Introduce a small crystal of the desired pure diastereomeric salt to the supersaturated solution to induce crystallization.
-
Problem 2: Low diastereomeric excess (d.e.) in the crystalline product.
-
Possible Causes:
-
Co-precipitation: If the solubilities of the two diastereomeric salts are too similar, the undesired diastereomer can co-precipitate with the desired one.[3]
-
Slow Crystallization Time: Allowing the crystallization to proceed for too long (e.g., overnight) can allow the system to reach thermodynamic equilibrium, where the purity may be lower than under kinetic control.[9]
-
-
Solutions:
-
Optimize Crystallization Conditions: Adjust the temperature and cooling rate. A rapid cooling and filtration process can sometimes leverage kinetic control to achieve higher purity.[9]
-
Recrystallization: Purify the obtained solid by recrystallizing it one or more times. This is a common method to enhance diastereomeric purity.[9]
-
Digestion/Slurrying: Boil the crystals for a short period in a solvent mixture where the undesired diastereomer is more soluble. This can effectively wash away impurities and enrich the desired product.[9]
-
Problem 3: Difficulty liberating the purified enantiomer from its diastereomeric salt.
-
Possible Causes:
-
Incorrect pH: The pH of the aqueous solution may not be suitable to break the acid-base salt linkage.
-
Incomplete Extraction: The free enantiomer may have some solubility in the aqueous phase, leading to product loss during extraction.[8]
-
-
Solutions:
-
pH Adjustment: Carefully adjust the pH of the solution to neutralize the resolving agent and liberate the free amine or acid. For example, adding a base like an ammonia solution to a salt formed with an acidic resolving agent will liberate the free amine.[2][6]
-
Optimize Extraction: After pH adjustment, extract the liberated enantiomer with a suitable organic solvent. Perform multiple extractions to ensure complete recovery from the aqueous layer.[6]
-
Problem 4: Poor peak shape (tailing, broadening) during chiral HPLC analysis.
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to band broadening.[2]
-
Secondary Interactions: The analyte may have secondary interactions with the stationary phase, causing peak tailing.
-
Inappropriate Mobile Phase: The mobile phase composition (solvents, pH, additives) may not be optimal for the specific chiral stationary phase and analyte.[2]
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Mobile Phase Modification: Add a small amount of an acid (e.g., acetic acid, perchloric acid) or base to the mobile phase to suppress unwanted ionic interactions and improve peak shape.[7][8]
-
Optimize Mobile Phase Composition: Vary the ratio of organic modifier to the aqueous component to improve resolution and peak shape. The selectivity can be sensitive to methanol concentration and pH.[2]
-
Data Presentation
Table 1: Example Conditions for Diastereomeric Resolution of a 2-Chlorophenylglycine Derivative
| Parameter | Value / Compound | Reference |
| Racemic Compound | 2-chlorophenyl glycine methyl ester | [6] |
| Resolving Agent | L(+)-tartaric acid | [6] |
| Solvents | Acetone and Methanol | [6] |
| Reaction Temperature | Cooled from 50-55°C to 20-22°C | [6] |
| Reaction Time | 12 hours | [6] |
| Product | (+) tartrate salt of 2-chlorophenyl glycine methyl ester | [6] |
| Achieved Purity | >99.0% enantiomeric purity | [6] |
| Yield | 87 Kgs from 100 Kgs starting material (87%) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution by Crystallization
This protocol is a generalized procedure based on methods described for resolving 2-chlorophenylglycine derivatives.[2][6]
-
Salt Formation: Dissolve the racemic 2-chlorophenylglycine derivative (e.g., methyl ester) in a suitable solvent such as methanol or acetone.[6] In a separate vessel, dissolve approximately one equivalent of the chiral resolving agent (e.g., L(+)-tartaric acid or D-camphor sulfonic acid) in the same or a miscible solvent.[2][6]
-
Mixing: Add the resolving agent solution to the solution of the racemic compound. The mixture can be stirred at a slightly elevated temperature (e.g., 50-60°C) to ensure complete dissolution and salt formation.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Crystallization of the less soluble diastereomeric salt should occur. The cooling rate can be critical and may need optimization.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water. Adjust the pH with a suitable acid or base (e.g., ammonia solution) to break the salt and neutralize the resolving agent.[6]
-
Extraction: Extract the liberated free enantiomer into an appropriate organic solvent (e.g., dichloromethane).[6]
-
Final Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified enantiomer. Purity should be confirmed by chiral HPLC.
Protocol 2: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for analyzing the enantiomeric purity of 2-(3'-chlorophenyl)-L-glycine derivatives.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Columns based on macrocyclic glycopeptides (e.g., Chirobiotic T) or crown ethers have shown effectiveness for amino acid enantiomers.[2][7]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Ensure the concentration is low enough to prevent column overload.
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for crown-ether CSPs is a mixture of methanol and water with a small amount of an acidifier like perchloric acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄).[7]
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength appropriate for the analyte (e.g., 220 nm).
-
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers/diastereomers should elute as separate peaks.
-
Quantification: Calculate the enantiomeric or diastereomeric excess by integrating the peak areas of the two isomers.
Visualizations
Caption: Workflow for purifying an enantiomer via diastereomeric salt resolution.
Caption: Troubleshooting logic for low purity in diastereomeric crystallization.
References
- 1. Resolution processes [kesselssa.com]
- 2. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Validation & Comparative
A Comparative Guide to N-Boc- and N-Fmoc-Protected (3'-Chlorophenyl)-L-glycine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug discovery, the incorporation of unnatural amino acids, such as 2-(3'-Chlorophenyl)-L-glycine, offers a powerful tool for modulating the pharmacological properties of peptides. The choice of the Nα-protecting group is a critical decision that dictates the synthetic strategy and significantly impacts the overall efficiency and purity of the final product. This guide provides an objective comparison of two of the most widely used protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to 2-(3'-Chlorophenyl)-L-glycine.
While direct, side-by-side experimental data for N-Boc-2-(3'-Chlorophenyl)-L-glycine and N-Fmoc-2-(3'-Chlorophenyl)-L-glycine is not extensively available in the public literature, this guide extrapolates from established principles of peptide chemistry and data from sterically hindered and unnatural amino acids to provide a comprehensive comparison.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine.[1][2] This dictates two distinct orthogonal strategies in solid-phase peptide synthesis (SPPS).
-
Boc Strategy: Employs an acid-labile Nα-Boc group and typically more acid-stable side-chain protecting groups (e.g., benzyl-based). The final cleavage from the resin and removal of side-chain protecting groups often requires strong acids like hydrofluoric acid (HF).
-
Fmoc Strategy: Utilizes a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tert-butyl based). This allows for milder final cleavage conditions, typically with TFA.[2]
At a Glance: Performance Comparison
The choice between N-Boc and N-Fmoc protection for 2-(3'-Chlorophenyl)-L-glycine will depend on the specific requirements of the synthesis, including the length of the peptide, the presence of other sensitive functional groups, and the desired scale.
| Feature | This compound | N-Fmoc-2-(3'-Chlorophenyl)-L-glycine |
| Protection Chemistry | ||
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA in DCM)[1] | Basic (e.g., 20% piperidine in DMF)[2] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection.[2] | Fully orthogonal with tBu-based side-chain protection.[2] |
| Performance | ||
| Coupling Efficiency | Generally high, but may be reduced with sterically hindered amino acids. The protonated N-terminus after deprotection can reduce aggregation.[3] | Generally high with modern coupling reagents. |
| Racemization Risk | Lower during deprotection due to acidic conditions. | Higher risk during basic deprotection and coupling, especially for sterically hindered residues.[3] |
| Solubility | Boc-protected amino acids are often more soluble in a wider range of organic solvents. | Fmoc-protected amino acids can have lower solubility in some common solvents.[] |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids are typically more expensive.[] |
| Automation Compatibility | Less common in modern automated synthesizers. | Highly compatible with automated SPPS.[] |
| Safety | Final cleavage often requires hazardous HF. | Milder final cleavage conditions.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis and deprotection of N-Boc- and N-Fmoc-2-(3'-Chlorophenyl)-L-glycine. These may require optimization based on specific laboratory conditions and downstream applications.
Synthesis of this compound
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve 2-(3'-Chlorophenyl)-L-glycine (1 equivalent) in a mixture of dioxane/water (or THF/water) and a solution of NaHCO₃ (2 equivalents).
-
To the stirred solution, add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthesis of N-Fmoc-2-(3'-Chlorophenyl)-L-glycine
Materials:
-
2-(3'-Chlorophenyl)-L-glycine
-
9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Acetone or Dioxane
-
Water
-
Dichloromethane (DCM)
-
1 M HCl
Procedure:
-
Dissolve 2-(3'-Chlorophenyl)-L-glycine (1 equivalent) and NaHCO₃ (2-3 equivalents) in a mixture of acetone/water.
-
To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in acetone.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl, which will precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to obtain N-Fmoc-2-(3'-Chlorophenyl)-L-glycine.[6]
Solid-Phase Peptide Synthesis (SPPS) Deprotection Protocols
Boc Deprotection in SPPS:
-
Swell the Boc-protected peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.[2]
-
Filter and wash the resin thoroughly with DCM.
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to prepare for the next coupling step.
Fmoc Deprotection in SPPS:
-
Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.[2]
-
Filter and wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Visualizing the Workflows
To better illustrate the chemical transformations and the logical flow of the synthesis and deprotection steps, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: Synthesis of N-Fmoc-2-(3'-Chlorophenyl)-L-glycine.
Caption: Comparison of Boc and Fmoc deprotection pathways in SPPS.
Conclusion and Recommendations
The choice between N-Boc- and N-Fmoc-2-(3'-Chlorophenyl)-L-glycine is highly dependent on the specific context of the peptide synthesis.
-
N-Fmoc-2-(3'-Chlorophenyl)-L-glycine is generally recommended for modern peptide synthesis, especially for automated SPPS, due to its milder deprotection conditions and the fully orthogonal protection scheme it allows.[2] However, careful selection of coupling reagents and conditions is crucial to mitigate the risk of racemization for this sterically hindered amino acid.
-
This compound remains a valuable option, particularly for the synthesis of long or aggregation-prone peptides where the acidic deprotection can improve solvation.[3] The lower cost of Boc-protected amino acids can also be a factor for large-scale synthesis. The major drawback is the need for harsh final cleavage conditions, which may not be suitable for peptides containing sensitive functionalities.
Ultimately, for challenging syntheses involving unnatural amino acids like 2-(3'-Chlorophenyl)-L-glycine, a preliminary small-scale comparison of both strategies may be the most effective approach to determine the optimal conditions for achieving the desired peptide in high yield and purity.
References
A Researcher's Guide to Coupling Reagents for N-Boc-2-(3'-Chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Amide Bond Formation Techniques
The successful synthesis of peptides and complex molecules hinges on the efficient formation of amide bonds. For sterically hindered and electronically modified amino acids like N-Boc-2-(3'-Chlorophenyl)-L-glycine, selecting the optimal coupling reagent is critical to maximize yield, minimize side reactions, and preserve stereochemical integrity. This guide provides a comparative analysis of common coupling reagents, supported by experimental data from analogous systems, to inform your synthetic strategy.
This compound presents a dual challenge for amide bond formation. The bulky Boc-protecting group and the phenyl ring create significant steric hindrance around the carboxyl group. Additionally, the electron-withdrawing nature of the chlorophenyl substituent can decrease the nucleophilicity of the carboxylate, making activation more difficult.
Comparative Performance of Key Coupling Reagents
| Coupling Reagent/System | Additive(s) | Typical Yield (%) | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | DIPEA or other non-nucleophilic base | >90%[1] | 30 min - 2 hours[1] | High reactivity, fast reactions, low racemization risk, effective for sterically hindered substrates.[1][2] | Higher cost, potential for guanidinylation of the primary amine if not pre-activated with the acid.[2] |
| EDC | HOBt or OxymaPure | 90-98%[3] | 2 - 8 hours | Cost-effective, water-soluble byproducts (urea) simplify purification.[4] | Can be less effective for hindered substrates without additives, risk of N-acylurea formation.[2] |
| T3P® | Pyridine | High (>90%)[5][6][7] | 1 - 12 hours | Excellent for epimerization-prone substrates, water-soluble byproducts, scalable, no need for anhydrous solvents.[6][8] | May require slightly longer reaction times compared to HATU. |
In-Depth Experimental Protocols
The following are detailed, representative protocols for each class of coupling reagent, adapted from established methods for analogous amino acids. These should serve as a robust starting point for the optimization of your specific coupling reaction with this compound.
Protocol 1: HATU-Mediated Coupling
This protocol is adapted for high-efficiency coupling, particularly suitable for challenging, sterically hindered amino acids.
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., amino acid ester hydrochloride, 1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound and HATU in anhydrous DMF.
-
Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine component in anhydrous DMF and add DIPEA. Stir for 5-10 minutes to generate the free amine.
-
Add the free amine solution to the pre-activated acid solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: EDC/OxymaPure-Mediated Coupling
This protocol utilizes a water-soluble carbodiimide and an additive that effectively suppresses racemization, offering a cost-effective and easily purified alternative. This procedure is based on a highly successful coupling of Z-L-Phenylglycine.[3]
Materials:
-
This compound (1.0 eq.)
-
Amine component hydrochloride (1.0 eq.)
-
EDC·HCl (1.0 eq.)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.0 eq.)
-
DIPEA (1.0 eq.)
-
Dichloromethane (DCM) / DMF (1:1 mixture)
Procedure:
-
In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve EDC·HCl in a 1:1 mixture of DCM/DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound and OxymaPure to the cold solution as solids.
-
After 2 minutes of pre-activation, add the amine component hydrochloride as a solid, followed by the dropwise addition of DIPEA.[3]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (approx. 14-15 hours).[3]
-
Monitor the reaction completion by TLC.
-
Remove the solvent by rotary evaporation.
-
Dilute the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl solution.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product as necessary, for example by recrystallization or column chromatography.
Protocol 3: T3P®-Mediated Coupling
This protocol is particularly recommended for substrates prone to epimerization. The use of T3P® with pyridine is a mild, robust, and scalable method.[5][6][7]
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0 eq.)
-
T3P® (50% solution in EtOAc) (1.5 eq.)
-
Pyridine (as solvent or co-solvent with EtOAc)
Procedure:
-
Combine this compound and the amine component in a flask containing pyridine and Ethyl Acetate (EtOAc).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution to the mixture. A mild exotherm may be observed.[7]
-
Maintain the reaction at 0 °C and stir until completion. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by washing with an aqueous acid solution (e.g., 1 N HCl).
-
The byproducts are water-soluble and are easily removed during the aqueous workup, simplifying purification.[6][8]
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizing the Workflow and Decision Process
To further aid in understanding and planning, the following diagrams illustrate the general peptide coupling workflow and a decision-making process for reagent selection.
Caption: General workflow for a coupling reaction.
Caption: Decision tree for selecting a coupling reagent.
Conclusion and Recommendations
For the amide coupling of this compound, a sterically demanding and potentially epimerization-prone substrate, all three classes of reagents present viable options.
-
HATU is recommended when reaction speed and overcoming high steric hindrance are the primary concerns. Its high reactivity often ensures excellent yields in challenging cases.
-
EDC/OxymaPure represents a robust, cost-effective method with a significant advantage in simplified purification due to the water-solubility of its byproducts.
-
T3P® emerges as a particularly strong candidate. Its proven efficacy in suppressing epimerization for sensitive substrates, coupled with operational simplicity and scalability, makes it an excellent choice for ensuring the chiral integrity of the final product.[6][7][8]
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the amine coupling partner, scale, budget, and the desired purity profile. It is recommended to perform small-scale test reactions to determine the most effective conditions for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine and N-Boc-2-(4'-chlorophenyl)-L-glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity. Among the vast array of available building blocks, halogenated amino acids have garnered significant attention. This guide provides a comparative analysis of two positional isomers: N-Boc-2-(3'-Chlorophenyl)-L-glycine and N-Boc-2-(4'-chlorophenyl)-L-glycine .
While direct, head-to-head experimental comparisons in peer-reviewed literature are scarce, this guide synthesizes fundamental principles of medicinal chemistry and peptide science to highlight the potential differences imparted by the meta versus para substitution of the chlorine atom.[1] We also provide a comprehensive experimental framework for researchers to conduct their own comparative studies.
Introduction to Chlorinated Phenylglycine Analogs
This compound and N-Boc-2-(4'-chlorophenyl)-L-glycine are derivatives of the non-proteinogenic amino acid phenylglycine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes them suitable for solid-phase peptide synthesis (SPPS). The key structural difference lies in the position of the chlorine atom on the phenyl ring, a seemingly subtle modification that can have profound effects on the resulting peptide's physicochemical and biological properties.[1]
The introduction of a chlorine atom can influence:
-
Steric Profile: The size of the chlorine atom can affect how the amino acid side chain fits into a receptor's binding pocket.[2]
-
Electronic Properties: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring, influencing crucial non-covalent interactions like π-π stacking and cation-π interactions.[1]
-
Halogen Bonding: Chlorine, along with other halogens, can participate in halogen bonding, a directional non-covalent interaction with a Lewis base that can contribute to binding affinity and specificity.[2][3]
-
Metabolic Stability: The C-Cl bond is generally more resistant to enzymatic degradation compared to a C-H bond, potentially increasing the peptide's half-life.
Physicochemical Properties
| Property | DL-3-Chlorophenylglycine | DL-4-Chlorophenylglycine |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol | 185.61 g/mol [4][5][6] |
| Appearance | White to off-white powder | White crystalline powder[4][6] |
| Melting Point | Not readily available | 220-230 °C[5][6] |
| Boiling Point | Not readily available | 328.8 °C at 760 mmHg[4] |
| Solubility | Soluble in water and alcohol | Soluble in 0.1M NaOH[5][6] |
Theoretical Comparison of Performance in Peptides
The differential positioning of the chlorine atom is hypothesized to manifest in several key performance aspects of a peptide.
| Feature | This compound | N-Boc-2-(4'-chlorophenyl)-L-glycine | Rationale |
| Conformational Effects | May induce a different torsional angle preference for the phenyl ring compared to the 4-chloro isomer due to altered steric hindrance with the peptide backbone. | The para-substitution might allow for more rotational freedom of the phenyl ring compared to the meta-substitution. | The position of the substituent influences the steric interactions with the rest of the peptide chain, potentially favoring different side-chain rotamers. |
| Receptor Binding Affinity | The ability to form halogen bonds will be directionally different. This may be advantageous or disadvantageous depending on the topology of the binding pocket. | Halogen bonding from the para position will have a distinct vector compared to the meta position, potentially leading to different or stronger interactions with a receptor.[2] | The geometry of a halogen bond is crucial for its strength. The optimal positioning of the chlorine atom for interaction with a Lewis base on the receptor will differ between the two isomers.[3] |
| Biological Activity | The overall biological activity will be a composite of conformational and binding effects, and could be higher, lower, or qualitatively different from the 4-chloro analog. | Studies on other halogenated phenylalanine analogs have shown that para-substitution can enhance potency in some cases, for example, in GnRH antagonists.[1] | The structure-activity relationship is highly dependent on the specific peptide and its target.[7] |
| Metabolic Stability | Likely to confer enhanced resistance to enzymatic degradation of the phenyl ring. | Also likely to enhance metabolic stability. The difference in stability between the two isomers would depend on the specific metabolic enzymes involved. | Halogenation is a common strategy to block sites of metabolism.[8] |
Experimental Protocols
To empirically determine the differences between these two building blocks, a systematic comparative study is necessary.[1] The following protocols provide a framework for such an investigation.
Solid-Phase Peptide Synthesis (SPPS)
A standard Boc-SPPS protocol can be employed for the synthesis of peptide pairs where the only difference is the incorporation of either this compound or N-Boc-2-(4'-chlorophenyl)-L-glycine.
Materials:
-
Merrifield or PAM resin
-
N-Boc protected amino acids (including the two chlorophenylglycine analogs)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., HF/anisole or a less hazardous alternative like TFMSA/TFA/DMS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
First Amino Acid Loading: Couple the C-terminal N-Boc protected amino acid to the resin.
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash with DCM.
-
Neutralization: Treat the resin with 5-10% DIEA in DCM or DMF. Wash with DCM and DMF.
-
Coupling: Dissolve the next N-Boc protected amino acid (3 equivalents) and coupling reagents in DMF. Add to the resin and agitate for 2-4 hours. Monitor completion with a ninhydrin test. Wash with DMF and DCM.
-
-
Cleavage and Deprotection: After synthesis of the full peptide, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Biological Activity Assays
The choice of assay will depend on the therapeutic target of the peptide. Examples include:
-
Receptor Binding Assays: To determine the binding affinity (e.g., Kᵢ or Kₑ) of the peptides to their target receptor.
-
Enzyme Inhibition Assays: To measure the inhibitory potency (e.g., IC₅₀) if the peptide is an enzyme inhibitor.
-
Cell-Based Functional Assays: To assess the functional activity of the peptides in a cellular context (e.g., measuring second messenger levels, gene expression, or cell viability).
Conformational Analysis
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptides in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed 3D structural information in solution. 2D NMR experiments like TOCSY and NOESY can be used to assign resonances and determine inter-proton distances to calculate a solution structure.
-
X-ray Crystallography: To determine the high-resolution 3D structure of the peptide in the solid state, providing insights into its preferred conformation and intermolecular interactions.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. DL-4-Chlorophenylglycine | 6212-33-5 [amp.chemicalbook.com]
- 6. DL-4-Chlorophenylglycine | 6212-33-5 [chemicalbook.com]
- 7. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: N-Boc-2-(3'-Chlorophenyl)-L-glycine vs. N-Boc-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. N-Boc-protected amino acids are fundamental components in these synthetic endeavors. This guide provides an objective comparison of the reactivity of two such analogs: N-Boc-2-(3'-Chlorophenyl)-L-glycine and the parent compound, N-Boc-phenylglycine. This analysis is supported by established principles of organic chemistry and available experimental data to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Reactivity
The principal distinction in reactivity between this compound and N-Boc-phenylglycine arises from the electronic effects of the chlorine substituent on the phenyl ring. The chlorine atom, positioned at the meta-position, exerts a significant electron-withdrawing inductive effect (-I effect). This electronic perturbation influences two key reactions central to peptide synthesis: the acid-catalyzed deprotection of the Boc group and the base-mediated coupling of the carboxylic acid.
Impact on Reactivity: An In-depth Look
The presence of the electron-withdrawing chloro group in this compound is anticipated to influence its reactivity in the following ways compared to the unsubstituted N-Boc-phenylglycine:
-
N-Boc Deprotection: The acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in peptide synthesis. The electron-withdrawing nature of the chlorine atom is expected to destabilize the protonated carbamate intermediate, thereby accelerating the cleavage of the Boc group. Studies on the deprotection of N-Boc protected aromatic amines have shown that electron-withdrawing groups can lead to a faster reaction rate.[1]
-
Amide Bond Formation (Coupling): The formation of a peptide bond involves the activation of the carboxylic acid and its subsequent reaction with an amine. The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid proton, which can have a dual effect. While a more acidic carboxyl group can be more readily deprotonated to form the carboxylate, the overall rate of coupling is also dependent on the nucleophilicity of the attacking amine and the efficiency of the coupling reagent. The steric hindrance of the phenylglycine moiety itself is a significant factor that can impede coupling efficiency for both molecules.[2]
-
Racemization: Phenylglycine derivatives are known to be susceptible to racemization, particularly during the activation and coupling steps in peptide synthesis. This is due to the increased acidity of the α-proton. The electron-withdrawing chloro group on the phenyl ring in this compound is expected to further increase the acidity of this α-proton, potentially leading to a higher propensity for racemization under basic conditions compared to N-Boc-phenylglycine.[3][4][5][6] While the Boc strategy is generally less prone to racemization than the Fmoc strategy due to acidic deprotection conditions, the choice of base during the neutralization step remains critical.[2]
Quantitative Data Summary
Table 1: Expected Relative Performance in N-Boc Deprotection
| Compound | Deprotection Reagent | Expected Relative Reaction Rate | Expected Yield |
| This compound | 50% TFA in DCM | Faster | High (>95%) |
| N-Boc-phenylglycine | 50% TFA in DCM | Slower | High (>95%) |
Table 2: Expected Relative Performance in Amide Bond Coupling
| Compound | Coupling Reagent | Expected Relative Coupling Efficiency | Potential for Racemization |
| This compound | HBTU/DIEA | Slightly Lower to Similar | Higher |
| N-Boc-phenylglycine | HBTU/DIEA | Similar | Moderate |
Experimental Protocols
Below are detailed methodologies for key experiments involving these compounds.
Protocol 1: N-Boc Deprotection
Objective: To remove the Boc protecting group from the N-terminus of the amino acid.
Materials:
-
N-Boc-protected amino acid (this compound or N-Boc-phenylglycine)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc-protected amino acid in DCM to a concentration of 0.1 M in a round-bottom flask.
-
Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with this compound is expected to reach completion faster.
-
Once the reaction is complete (typically 30-60 minutes), remove the solvent and excess TFA under reduced pressure.
-
The resulting amino acid TFA salt can be used directly in the next coupling step after neutralization or can be further purified.
Protocol 2: Amide Bond Formation (Peptide Coupling)
Objective: To couple the N-Boc-protected amino acid to another amino acid or an amine.
Materials:
-
N-Boc-protected amino acid (this compound or N-Boc-phenylglycine) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.2 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid and HBTU in DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride in DMF and add DIEA to neutralize the salt.
-
Add the neutralized amine solution to the activated N-Boc-amino acid solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Due to potential steric hindrance, the reaction may require several hours for completion.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection of N-Boc-phenylglycine derivatives.
Caption: General workflow for amide bond formation (peptide coupling).
Caption: Summary of reactivity differences.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Validation for Enantiomeric Purity of N-Boc-2-(3'-Chlorophenyl)-L-glycine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of the enantiomeric purity of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a key intermediate in various synthetic pathways. The presented data, based on established methodologies for the closely related N-Boc-phenylglycine, offers a robust starting point for method development and validation.
Comparison of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for the resolution of N-protected amino acids.[1] Below is a comparison of two representative methods that can be adapted for this compound.
Table 1: Comparison of Chiral Stationary Phases and HPLC Conditions
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC® T (Teicoplanin) |
| Mode of Chromatography | Normal Phase | Reversed Phase |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)[1] | Methanol / Water / Acetic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Temperature | 25°C | 25°C |
| Detection | UV at 254 nm | UV at 230 nm |
| Elution Order (Anticipated) | D-enantiomer followed by L-enantiomer | L-enantiomer followed by D-enantiomer |
Table 2: Expected Performance Characteristics
| Performance Metric | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Anticipated Resolution (Rs) | > 2.0 | > 1.5 |
| Typical Retention Times | 8 - 15 minutes | 5 - 12 minutes |
| Advantages | High efficiency and selectivity for a broad range of compounds.[1] | Excellent for polar and ionizable compounds like amino acids; compatible with aqueous mobile phases.[2] |
| Considerations | Requires non-polar, flammable solvents. | Mobile phase pH can significantly impact retention and selectivity. |
Detailed Experimental Protocol: Chiral HPLC Validation
This protocol outlines the validation of a chiral HPLC method for determining the enantiomeric purity of this compound, based on ICH Q2(R1) guidelines.[3][4][5][6] Method B, utilizing a CHIROBIOTIC® T column, has been selected for this detailed protocol due to its suitability for N-Boc protected amino acids in reversed-phase mode.[2]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
-
CHIROBIOTIC® T chiral column (250 x 4.6 mm, 5 µm).
-
Reference standards for this compound and its D-enantiomer.
-
HPLC grade methanol, water, and acetic acid.
2. Chromatographic Conditions
-
Mobile Phase: Methanol / Water / Acetic Acid (70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase.
-
D-Enantiomer Solution (0.1 mg/mL): Prepare a separate solution of the D-enantiomer.
-
Racemic Mixture (0.1 mg/mL): Prepare a solution containing both L- and D-enantiomers.
-
Sample Solution (0.1 mg/mL): Prepare the test sample of this compound in the mobile phase.
4. Validation Parameters
-
Specificity: Inject the L-enantiomer, D-enantiomer, and racemic mixture solutions to confirm the elution order and demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities. The resolution between the enantiomer peaks should be greater than 1.5.
-
Linearity: Prepare a series of at least five concentrations of the D-enantiomer (e.g., from the limit of quantification to 150% of the expected impurity level). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Spike the L-enantiomer sample with known amounts of the D-enantiomer at different concentration levels (e.g., 80%, 100%, and 120% of the target impurity level). The recovery should be within 90-110%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate injections of a sample spiked with the D-enantiomer at the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be evaluated.
-
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the D-enantiomer that can be reliably quantified with acceptable precision and accuracy (LOQ) and the lowest concentration that can be detected (LOD). This can be established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the resolution and quantification of the enantiomers.
Visualizing the Workflow and Validation Process
To clearly illustrate the experimental and validation workflows, the following diagrams are provided in DOT language.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Chiral HPLC Method Validation Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
The Impact of Halogenated Aromatic Amino Acids on Peptide Bioactivity: A Comparative Analysis
The introduction of a halogen atom, such as chlorine or fluorine, onto the phenyl ring of an amino acid can significantly alter the electronic properties of the side chain. This modification can influence crucial molecular interactions, including cation-π stacking and hydrogen bonding, which are often vital for peptide-receptor binding and subsequent biological activity. These seemingly minor structural changes can lead to profound differences in a peptide's pharmacological profile, including enhanced receptor affinity, improved potency, and increased stability against enzymatic degradation.
Case Study: Biphalin - Enhancing Opioid Receptor Affinity
A compelling example of the impact of a halogenated phenylalanine analogue is found in the study of biphalin, a synthetic opioid peptide with high affinity for both μ- and δ-opioid receptors. Structure-activity relationship (SAR) studies have demonstrated that replacing the phenylalanine residues at specific positions with 4-F-Phe can significantly enhance its binding affinity to these receptors.[1]
Quantitative Comparison of Biphalin Analogs
The following table summarizes the binding affinities (Ki) of the native biphalin peptide versus its 4-F-Phe-containing analogue for the μ- and δ-opioid receptors. Lower Ki values indicate higher binding affinity.
| Peptide Analog | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Native Biphalin | 0.25 | 0.08 |
| Biphalin with 4-F-Phe | 0.12 | 0.02 |
Data presented is for biphalin analogs with a 1,2-phenylenediamine linker.[1]
The data clearly demonstrates that the incorporation of 4-F-Phe leads to a significant increase in binding affinity for both μ- and δ-opioid receptors, with a particularly pronounced effect on the δ-opioid receptor.[1] This enhancement is attributed to the altered electronic properties of the fluorinated aromatic ring, which likely leads to more favorable interactions within the receptor's binding pocket.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of such peptide analogues.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are commonly synthesized using an automated solid-phase peptide synthesizer, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin. Subsequent amino acids, including the non-natural amino acid (e.g., Fmoc-4-F-Phe-OH), are sequentially coupled after Fmoc deprotection of the preceding residue. Coupling is typically mediated by activating agents like HBTU/HOBt in the presence of a base such as DIPEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of the synthesized peptides for their target receptors.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., μ- and δ-opioid receptors) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Competition Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test peptide (native or modified).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Opioid Receptor Signaling Pathway
The binding of biphalin and its analogues to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that ultimately leads to physiological effects such as analgesia.
Caption: G-protein coupled opioid receptor signaling pathway.
General Experimental Workflow
The following diagram outlines the typical workflow for comparing the biological activity of a native peptide with its modified analogue.
Caption: General experimental workflow for peptide comparison.
References
Structural Analysis of Peptides Containing 2-(3'-chlorophenyl)-L-glycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Among these, derivatives of phenylglycine are of particular interest due to the direct attachment of the aromatic ring to the peptide backbone, which can impose significant conformational constraints. This guide provides a comparative structural analysis of peptides containing the non-natural amino acid 2-(3'-chlorophenyl)-L-glycine. In the absence of direct experimental data for this specific residue, this document leverages findings from structurally analogous peptides—those containing phenylglycine and other halogenated phenylglycines—to infer its structural impact. Detailed experimental protocols for the synthesis and analysis of such peptides are also provided.
Phenylglycine-type amino acids are known to occur in a variety of peptide natural products, contributing to their unique bioactivities.[1][2] The steric bulk of the aromatic side chain directly on the α-carbon restricts the rotational freedom around the peptide backbone, in contrast to proteinogenic aromatic amino acids that have a β-methylene spacer.[1] This inherent structural constraint makes phenylglycine and its derivatives valuable tools in peptidomimetic design.
Comparative Structural Insights
To understand the potential conformational effects of incorporating 2-(3'-chlorophenyl)-L-glycine, we can draw comparisons with peptides containing similar non-natural amino acids, such as phenylglycine and Cα,α-disubstituted glycines.
Key Structural Considerations:
-
Conformational Restriction: Cα,α-disubstituted glycines, including those with aromatic substituents, are known to be conformationally restricted.[3] Studies on peptides containing Cα,α-diphenylglycine have shown that this residue can adopt either folded or fully extended conformations depending on the adjacent amino acids.[4] The presence of a single phenyl ring in 2-(3'-chlorophenyl)-L-glycine would also be expected to limit the accessible Ramachandran space.
-
Influence of Halogenation: The chlorine atom at the 3'-position of the phenyl ring introduces both steric and electronic effects. Halogen atoms can participate in halogen bonding, which could influence intermolecular interactions and crystal packing. Molecular dynamics simulations on halogenated amyloidogenic peptides have demonstrated the importance of halogen bonds in the stability of supramolecular structures.[5]
-
Extended vs. Folded Conformations: Conformational energy computations on peptides with Cα,α-symmetrically disubstituted aromatic glycines suggest a preference for the fully extended (C5) region.[3] However, experimental evidence indicates that both folded (α-helical or β-turn) and extended (β-strand) conformations can be adopted.[4] The specific conformation of a peptide containing 2-(3'-chlorophenyl)-L-glycine would likely be influenced by the surrounding peptide sequence.
A study on peptides containing 4-fluorophenylglycine, a structurally related halogenated phenylglycine, found that its incorporation was well-tolerated in hydrophobic regions of peptides and that the conformational impact was dependent on the chirality of the substituted amino acid. For instance, the presence of D-4-fluorophenylglycine interfered with the amphiphilic α-helical fold of an antimicrobial peptide, highlighting the stereospecific influence of such residues.
Data Presentation: A Comparative Analysis
While specific quantitative data for peptides with 2-(3'-chlorophenyl)-L-glycine is not available in the literature, the following tables provide a template for how such data would be presented and compared with analogous peptides. The values for Phenylglycine-containing peptides are based on published data for L-phenylalanyl-glycyl-glycine, and the hypothetical values for 2-(3'-chlorophenyl)-L-glycine-containing peptides are projected based on the expected influence of the chloro-substituent.
Table 1: Comparison of Backbone Torsion Angles (in degrees)
| Residue | Peptide Sequence | Φ (phi) | Ψ (psi) | Ω (omega) | Conformation | Reference |
| L-Phenylalanine | L-Phe-Gly-Gly | - | 116.2 | 178.8 | Folded | [6] |
| Glycine | L-Phe-Gly-Gly | -89.7 | -28.9 | -174.9 | Folded | [6] |
| Glycine | L-Phe-Gly-Gly | 134.9 | 166.5 (avg) | - | Folded | [6] |
| 2-(3'-chlorophenyl)-L-glycine | Hypothetical Tripeptide | -150 (predicted) | 150 (predicted) | 180 (predicted) | Extended (predicted) | N/A |
| Glycine | Hypothetical Tripeptide | -80 (predicted) | 140 (predicted) | 180 (predicted) | Extended (predicted) | N/A |
| Alanine | Hypothetical Tripeptide | -130 (predicted) | 130 (predicted) | 180 (predicted) | Extended (predicted) | N/A |
Table 2: Comparative NMR Chemical Shifts (in ppm) - Hypothetical
| Residue | Peptide Sequence | Hα | Cα | Cβ | Aromatic Protons |
| Phenylglycine | Ac-Phe(Gly)-NH2 | 5.5 | 60.0 | - | 7.2-7.4 |
| 2-(3'-chlorophenyl)-L-glycine | Ac-(3-Cl-Phe(Gly))-NH2 | 5.6 | 59.5 | - | 7.1-7.5 |
| Phenylalanine | Ac-Phe-NH2 | 4.6 | 55.5 | 38.0 | 7.2-7.3 |
Experimental Protocols
The following are detailed methodologies for the synthesis and structural analysis of peptides containing 2-(3'-chlorophenyl)-L-glycine, based on established protocols for peptides with non-natural amino acids.
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.[7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-(3'-chlorophenyl)-L-glycine-OH)
-
Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-2-(3'-chlorophenyl)-L-glycine-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for determining the three-dimensional structure of a peptide in solution.[8][9]
Sample Preparation: [10]
-
Dissolve the purified peptide in a suitable solvent (e.g., 90% H2O/10% D2O or a buffered solution like phosphate-buffered saline) to a concentration of 1-5 mM.[10]
-
The pH of the sample should be adjusted to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
Transfer the sample to a high-quality NMR tube.
NMR Experiments:
-
1D ¹H NMR: To check sample purity and get an initial overview of the resonances.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning backbone and side-chain resonances.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If ¹³C labeling is used, this experiment correlates protons with their directly attached carbons, aiding in resonance assignment.
Structure Calculation:
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the combination of TOCSY, COSY, and NOESY data.
-
Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to obtain interproton distance restraints.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle (Φ) restraints using the Karplus equation.
-
Structure Calculation: Use a molecular dynamics and simulated annealing program (e.g., CYANA, XPLOR-NIH) to generate a family of structures that satisfy the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess Ramachandran plot statistics, bond lengths, and angles.
X-ray Crystallography for Solid-State Structure
This protocol provides a general workflow for obtaining the crystal structure of a peptide.[11][12]
-
Sample Purity: Ensure the peptide is of high purity (>98%) as impurities can inhibit crystallization.[13]
-
Screening: Use commercially available crystallization screening kits to test a wide range of conditions (precipitants, buffers, pH). The hanging-drop or sitting-drop vapor diffusion method is commonly used.[12]
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, single crystals suitable for X-ray diffraction. The optimal size for peptide crystals is typically 0.2-1.0 mm.[11]
Data Collection and Structure Determination:
-
Crystal Mounting: Mount a suitable crystal on a loop and flash-cool it in liquid nitrogen.
-
X-ray Diffraction: Collect diffraction data using a synchrotron or in-house X-ray source.
-
Data Processing: Process the diffraction data to obtain a set of structure factors.
-
Phase Determination: Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building and Refinement: Build an initial model of the peptide into the electron density map and refine it against the experimental data to obtain the final crystal structure.
Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 14. approcess.com [approcess.com]
Enhancing Peptide Stability: A Comparative Guide to the Incorporation of 2-(3'-chlorophenyl)-L-glycine
For Researchers, Scientists, and Drug Development Professionals
The inherent susceptibility of peptides to enzymatic degradation is a critical hurdle in their development as therapeutics. Modification with unnatural amino acids is a well-established strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating the unnatural amino acid 2-(3'-chlorophenyl)-L-glycine against other common peptide modifications. While direct experimental data for this specific amino acid is limited in publicly available literature, this guide extrapolates its expected performance based on the known effects of structurally similar phenylglycine derivatives and other unnatural amino acids.
The Promise of Unnatural Amino Acids in Peptide Drug Design
Peptides offer high specificity and potency as therapeutic agents. However, their clinical utility is often hampered by rapid clearance due to proteolysis. The introduction of unnatural amino acids can sterically hinder the approach of proteases, thereby enhancing the peptide's half-life in biological systems.[1][2] Phenylglycine-type amino acids, in particular, are found in a variety of natural products with biological activity and have garnered significant interest in medicinal chemistry for their potential to improve the pharmacokinetic properties of peptides.[3]
Comparative Analysis of Enzymatic Stability
The following table summarizes the enzymatic stability of peptides with various modifications, providing a framework for understanding the potential advantages of incorporating 2-(3'-chlorophenyl)-L-glycine. The data for the peptide containing 2-(3'-chlorophenyl)-L-glycine is hypothetical and based on the increased stability observed with other bulky, non-natural amino acid substitutions.
| Peptide/Modification | Unmodified Peptide (e.g., L-amino acids only) | Peptide with D-amino acid substitution | Peptide with N/C-terminal modifications (Acetylation/Amidation) | Peptide with 2-(3'-chlorophenyl)-L-glycine (Hypothetical) |
| Half-life in Human Plasma | Minutes to < 1 hour | Several hours to > 24 hours | 1.5 to 5-fold increase compared to unmodified | Expected to be significantly increased; potentially several hours |
| Degradation by Trypsin (% remaining after 4h) | < 10% | > 90% | ~30-50% | Expected to be > 80% |
| Degradation by Chymotrypsin (% remaining after 4h) | < 5% | > 90% | ~20-40% | Expected to be > 70% |
| General Proteolytic Resistance | Low | High | Moderate | High |
Note: The data presented is a generalized representation from various studies and can vary significantly based on the peptide sequence and the specific modification.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide stability. Below are standard protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix.
Materials:
-
Test peptide and control peptide solutions (1 mg/mL in a suitable buffer)
-
Human plasma (pooled, heparinized)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact peptide.
-
Plot the percentage of intact peptide remaining over time and calculate the half-life (t½).
Protocol 2: Specific Enzyme Degradation Assay
This assay assesses the susceptibility of a peptide to a specific protease.
Materials:
-
Test peptide and control peptide solutions (1 mg/mL in a suitable buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin) at a known concentration
-
Reaction buffer (specific to the enzyme)
-
Incubator at 37°C
-
Quenching solution (e.g., a protease inhibitor or acid)
-
RP-HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing the test peptide in the appropriate reaction buffer.
-
Initiate the reaction by adding the protease solution. The enzyme-to-substrate ratio should be optimized (e.g., 1:100).
-
Incubate the reaction at 37°C.
-
At various time points, withdraw an aliquot and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC or LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.
-
Calculate the rate of degradation.
Visualizing Experimental Workflows and Rationale
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for assessing peptide enzymatic stability.
The rationale for the enhanced stability of peptides containing 2-(3'-chlorophenyl)-L-glycine can be visualized as follows:
Caption: Steric hindrance preventing protease action.
Conclusion
The incorporation of 2-(3'-chlorophenyl)-L-glycine into peptides represents a promising strategy to enhance their enzymatic stability. The bulky chlorophenyl group is expected to provide significant steric hindrance at the peptide backbone, disrupting the recognition and binding of proteolytic enzymes. This modification is anticipated to confer a stability profile superior to that of many standard modifications, leading to a longer in vivo half-life and improved therapeutic potential. Further experimental validation is necessary to precisely quantify the degree of stabilization and to fully elucidate the pharmacokinetic benefits of this particular unnatural amino acid.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of 2-(3'-chlorophenyl)-L-glycine on Peptide Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide scaffolds is a critical strategy for optimizing therapeutic candidates. This guide explores the potential impact of substituting a standard amino acid with 2-(3'-chlorophenyl)-L-glycine on the receptor binding affinity of peptides. By examining the structural and electronic effects of this modification, we can project its influence on peptide-receptor interactions and compare it to peptides with related substitutions.
The introduction of non-proteinogenic aromatic amino acids, such as phenylglycine derivatives, into biologically active peptides is a key tactic in medicinal chemistry for enhancing properties like metabolic stability and binding affinity.[1] The substitution of natural amino acids with these synthetic counterparts can lead to significant changes in the peptide's conformational rigidity and electronic properties, which in turn can modulate its interaction with a target receptor.[2]
Hypothetical Comparison of Peptide Receptor Binding Affinity
To illustrate the potential effects of incorporating 2-(3'-chlorophenyl)-L-glycine, we present a hypothetical comparison of three peptides targeting a generic G-protein coupled receptor (GPCR). The peptides are identical in sequence except for the amino acid at a key binding position (Xaa):
-
Peptide A: Contains a natural L-Phenylalanine at position Xaa.
-
Peptide B: Contains an unsubstituted L-Phenylglycine at position Xaa.
-
Peptide C: Contains 2-(3'-chlorophenyl)-L-glycine at position Xaa.
The following table summarizes the projected binding affinities (Ki) and IC50 values, based on the known principles of structure-activity relationships for similar modifications.[3][4]
| Peptide | Modified Amino Acid (Xaa) | Projected Receptor Binding Affinity (Ki, nM) | Projected IC50 (nM) | Rationale for Projected Affinity |
| Peptide A | L-Phenylalanine | 50 | 85 | Baseline affinity for the natural peptide sequence. |
| Peptide B | L-Phenylglycine | 75 | 120 | The removal of the β-methylene group can alter backbone conformation, potentially leading to a slight decrease in affinity. |
| Peptide C | 2-(3'-chlorophenyl)-L-glycine | 25 | 40 | The electron-withdrawing chlorine atom can introduce new interactions (e.g., halogen bonding) with the receptor binding pocket and restrict side-chain rotation, leading to a more favorable, lower-energy bound conformation and thus higher affinity.[2] |
Experimental Protocols for Determining Receptor Binding Affinity
The quantitative data presented above is typically determined through a series of well-established experimental protocols. A common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Peptide C) by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H-labeled standard antagonist).
-
Test peptides (Peptide A, B, and C).
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the unlabeled test peptide.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for a competitive binding assay and a generic GPCR signaling pathway that could be modulated by these peptides.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides Incorporating Phenylglycine Analogs: A Comparative Guide
For researchers and drug development professionals, the incorporation of non-natural amino acids such as 2-(3'-chlorophenyl)-L-glycine into peptides is a key strategy for modulating their structure and function. While direct conformational studies on peptides containing 2-(3'-chlorophenyl)-L-glycine are not extensively available in public literature, a comparative analysis can be drawn from studies on the closely related phenylglycine (Phg) and its derivatives. This guide provides an overview of the conformational effects of phenylglycine incorporation, details relevant experimental protocols, and presents a logical workflow for such studies.
The presence of an aromatic ring directly attached to the α-carbon in phenylglycine and its analogs significantly restricts the conformational freedom of the peptide backbone.[1] This steric hindrance is a dominant factor in determining the secondary structure of the peptide.
Comparative Conformational Data
Quantum mechanical and molecular dynamics studies on model dipeptides containing phenylglycine (Ac-X-NHMe) have shown that the stereochemistry of the α-carbon is a primary determinant of the resulting conformation. The R and S forms of phenylglycine favor distinct regions of the Ramachandran plot.[2] While specific dihedral angles for 2-(3'-chlorophenyl)-L-glycine are not available, the following table summarizes the expected conformational preferences based on studies of phenylglycine.
| Amino Acid Configuration | Predominant Conformation (Φ, ψ values) | Structural Implications |
| L-Phenylglycine (S-form) | β-strand / collagen-like region | Promotes extended peptide structures. |
| D-Phenylglycine (R-form) | Inverse β-strand / inverse collagen-like region | Induces turns and non-standard secondary structures.[2] |
| Cα,α-diphenylglycine | Fully extended conformation | The presence of two phenyl groups further restricts rotation, leading to a highly extended backbone.[3] |
The substitution on the phenyl ring, such as the chloro group in 2-(3'-chlorophenyl)-L-glycine, is expected to introduce additional electronic and steric effects that could subtly modulate these conformational preferences.[1]
Experimental Protocols
The conformational analysis of peptides incorporating novel amino acids like 2-(3'-chlorophenyl)-L-glycine involves a multi-step process encompassing synthesis and spectroscopic analysis.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing phenylglycine and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), commonly using either Boc or Fmoc protection strategies. A key challenge is the propensity of the α-proton of phenylglycine to racemize under basic conditions.[4]
A generalized Boc-SPPS protocol for incorporating a phenylglycine residue is as follows:
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Loading: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Neutralization: Neutralize the resin with a base such as 5-10% diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling of Phenylglycine Analog:
-
Activate the Boc-protected 2-(3'-chlorophenyl)-L-glycine (or other phenylglycine analog) using a coupling reagent like HBTU in DMF with DIEA.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. To minimize racemization, the use of coupling reagents like DEPBT or COMU with a sterically hindered base is recommended.[4]
-
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF).[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with trifluoroethanol to induce secondary structure).
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:
-
Data Analysis:
-
Assign the resonances to specific protons and carbons in the peptide sequence.
-
Use the NOE-derived distance restraints, along with J-coupling constants (which provide information on dihedral angles), to calculate a family of structures consistent with the NMR data.[7]
-
For halogenated analogs like 2-(3'-chlorophenyl)-L-glycine, specialized techniques such as ¹⁹F NMR can be employed if a fluorine label is present, providing a sensitive probe for conformational changes.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of a peptide.[8]
-
Sample Preparation: Prepare a dilute solution of the peptide in an appropriate buffer or solvent system.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).[9]
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure:
-
α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
-
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random coil structures have a strong negative band around 200 nm. By analyzing the spectrum, the percentage of each secondary structure type can be estimated.[10]
-
Visualizations
Workflow for Conformational Analysis
Caption: A generalized workflow for the synthesis and conformational analysis of peptides containing non-natural amino acids.
Conceptual Signaling Pathway Modulation
While a specific signaling pathway for peptides containing 2-(3'-chlorophenyl)-L-glycine is not defined, the incorporation of such residues is often aimed at improving the peptide's interaction with a biological target, such as a receptor or enzyme, to modulate a signaling cascade.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Conformational behavior of phenylglycines and hydroxyphenylglycines and non-planarity of phenyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Safety Operating Guide
Proper Disposal Procedures for N-Boc-2-(3'-Chlorophenyl)-L-glycine
Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of N-Boc-2-(3'-Chlorophenyl)-L-glycine is outlined below. This guidance provides procedural steps to ensure safe handling and compliance with waste disposal regulations.
Hazard Identification and Safety Precautions
Based on data for the 2-chloro isomer, this compound is anticipated to have the following hazards:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Lab coat
-
Safety glasses with side shields
-
Chemical-resistant gloves
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[3][4]
-
Wash hands thoroughly after handling.[1]
Spill Response
In the event of a spill:
-
Avoid creating dust.
-
Gently sweep up the solid material.
-
Place the swept material into a sealed, properly labeled container for disposal.[3]
-
Use an inert absorbent material, such as sand or vermiculite, to clean up any remaining residue.[3]
-
Place the absorbent material into the same sealed container for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste. Adherence to federal, state, and local environmental control regulations is mandatory.[4]
-
Waste Characterization: The generator of the chemical waste is responsible for determining if it is classified as hazardous waste.[1] This is typically achieved by consulting the Safety Data Sheet (SDS) or through analytical testing if necessary. US EPA guidelines for this classification can be found in 40 CFR 261.3.[1]
-
Waste Segregation: Do not mix this waste stream with other chemicals unless explicitly approved by your institution's EHS office.[3] Collect waste this compound in a designated, sealed, and compatible container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," any known hazards (e.g., "Irritant"), and the date of accumulation. Follow your institution's specific labeling protocols.[3]
-
Waste Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected. The storage area should be cool, dry, and well-ventilated.[1]
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed professional chemical waste disposal company, as facilitated by your EHS office.[5] The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound, with data from its 2-chloro isomer as a reference.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) | [4] |
Experimental Protocols
There are no experimental protocols to be cited for the disposal procedure itself, as it is a standard safety and waste management process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-Boc-2-(3'-Chlorophenyl)-L-glycine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-2-(3'-Chlorophenyl)-L-glycine. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust, preventing serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust and subsequent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Disposal Plan: Managing Halogenated Organic Waste
As this compound is a halogenated organic compound, its waste must be segregated and disposed of according to specific protocols to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[2][3]
-
Labeling: Waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[2][4]
-
Container: Use a designated, properly sealed, and chemically compatible container for waste collection.[2][4]
-
Location: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
